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  • Product: 3,5-Dibromo-4-iodophenol
  • CAS: 556038-75-6

Core Science & Biosynthesis

Foundational

3,5-dibromo-4-iodophenol physical and chemical properties

An In-depth Technical Guide to 3,5-Dibromo-4-iodophenol for Advanced Research Abstract This guide provides a comprehensive technical overview of 3,5-dibromo-4-iodophenol, a tri-halogenated aromatic compound poised for si...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3,5-Dibromo-4-iodophenol for Advanced Research

Abstract

This guide provides a comprehensive technical overview of 3,5-dibromo-4-iodophenol, a tri-halogenated aromatic compound poised for significant utility in advanced chemical synthesis. While not a widely commercialized reagent, its unique structural features—namely the presence of three distinct halogen atoms on a phenol scaffold—present a compelling platform for researchers in medicinal chemistry and materials science. This document consolidates available data on analogous compounds to project the physicochemical properties, spectroscopic signatures, and chemical reactivity of the title compound. Particular emphasis is placed on its potential for regioselective functionalization via palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug development. Detailed protocols for its synthesis, handling, and characterization are proposed, providing a foundational resource for scientists looking to leverage this versatile chemical building block.

Introduction: The Strategic Value of Polyhalogenated Phenols

In the landscape of drug discovery and organic synthesis, halogenated compounds play a pivotal role. The introduction of halogen atoms into a molecular structure can profoundly influence key pharmacological parameters, including lipophilicity, metabolic stability, and binding affinity.[1] Bromophenols, in particular, are a class of compounds frequently isolated from marine organisms and are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, and antidiabetic properties.[1][2]

3,5-Dibromo-4-iodophenol emerges as a particularly strategic intermediate. It combines the acidic, directing hydroxyl group of a phenol with three halogen atoms that can serve as synthetic handles. Crucially, the differing reactivity of iodine and bromine in common synthetic transformations allows for a controlled, stepwise elaboration of the molecular scaffold. This guide aims to provide the foundational knowledge required to harness the synthetic potential of this unique molecule.

Compound Profile and Physicochemical Properties

Table 1: Compound Identifiers

PropertyValueSource
IUPAC Name 3,5-Dibromo-4-iodophenol-
CAS Number 556038-75-6[3][4]
Molecular Formula C₆H₃Br₂IO[3][4]
Molecular Weight 377.80 g/mol [3][4]
InChI Key LNUGCGTZSRCVPL-UHFFFAOYSA-N[3]

Table 2: Physical and Chemical Properties

PropertyValue / Predicted ValueRationale & CausalitySource
Physical Form Light Brown SolidTypical for poly-halogenated aromatic compounds.[3]
Melting Point Predicted: >100 °CThe high molecular weight and potential for strong intermolecular interactions (halogen bonding, dipole-dipole) suggest a higher melting point than related di-halogenated phenols like 3,5-dibromophenol (81 °C) and 4-iodophenol (94 °C).[5][6]
Solubility Low in water; Soluble in organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate)The large, hydrophobic halogen atoms dominate the molecule's character, reducing aqueous solubility despite the polar hydroxyl group.-
pKa Predicted: ~6.5 - 7.5The two strongly electron-withdrawing bromine atoms ortho to the hydroxyl group will significantly acidify the phenolic proton compared to phenol (~10.0) and even 3,5-dibromophenol (pKa 6.67). The para-iodo group has a lesser, but still acidifying, inductive effect.[6]
LogP Predicted: >3.5The presence of three heavy halogens dramatically increases lipophilicity. For comparison, the LogP of 3-bromo-4-iodophenol is ~3.37.[7]
Storage 0-5°C, under inert gasRecommended for halogenated phenols to prevent potential degradation from light or oxidation.[3]

Proposed Synthesis and Purification

The most direct and logical route to 3,5-dibromo-4-iodophenol is the electrophilic iodination of the commercially available precursor, 3,5-dibromophenol. The phenol's hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. As the ortho positions (C2, C6) are sterically hindered by the bromine atoms and the hydroxyl group, the iodination is expected to occur selectively at the para position (C4).

Synthesis Principle: Electrophilic Aromatic Iodination

The reaction proceeds via the generation of an electrophilic iodine species (I⁺). A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃).[8][9] The oxidant converts I₂ into a more potent electrophile, which is then attacked by the electron-rich aromatic ring of 3,5-dibromophenol.

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for phenol iodination and should be optimized for scale and purity requirements.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromophenol (e.g., 10.0 g, 39.7 mmol). Dissolve the starting material in a suitable solvent such as methanol or a mixture of methanol and water (e.g., 100 mL).

  • Reagent Addition: Add molecular iodine (e.g., 10.6 g, 41.7 mmol, 1.05 equivalents) to the solution and stir until it is well-dispersed.

  • Initiation: In a separate vessel, prepare a solution of 30% hydrogen peroxide (e.g., 4.5 mL, 44.1 mmol, 1.1 equivalents). Add the H₂O₂ solution dropwise to the reaction mixture over 30 minutes at room temperature. An ice bath may be used to control any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of the iodine disappears. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford pure 3,5-dibromo-4-iodophenol.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Iodination cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve 3,5-Dibromophenol in Methanol B 2. Add Molecular Iodine (I₂) A->B C 3. Add H₂O₂ dropwise (Monitor Temperature) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Quench with Na₂S₂O₃ (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography or Recrystallization G->H I Pure 3,5-Dibromo-4-iodophenol H->I

Caption: Workflow for the synthesis of 3,5-dibromo-4-iodophenol.

Spectroscopic Profile

Definitive structural confirmation relies on a combination of spectroscopic methods. Below is a predictive analysis of the key features expected for 3,5-dibromo-4-iodophenol.

Table 3: Predicted Spectroscopic Data

TechniqueExpected FeaturesRationale
¹H NMR ~7.8-8.0 ppm (singlet, 2H)~5.0-6.0 ppm (broad singlet, 1H)The two aromatic protons (H-2, H-6) are chemically equivalent due to molecular symmetry, resulting in a singlet. Their chemical shift is downfield due to the deshielding effects of the three halogen atoms. The phenolic proton signal is typically broad and its position is solvent-dependent.
¹³C NMR 4 signals total.~150-155 ppm (C-OH)~135-140 ppm (C-Br)~115-120 ppm (C-H)~90-95 ppm (C-I)Due to symmetry, only four unique carbon environments exist. Quaternary carbons (C-OH, C-Br, C-I) will show lower intensity. The C-OH carbon is most deshielded by the oxygen. The carbon bearing iodine (C-I) is significantly shielded due to the "heavy atom effect," shifting it upfield.[10]
IR (Infrared) 3200-3500 cm⁻¹ (broad)~3100 cm⁻¹ (weak)~1450 cm⁻¹ (medium)~1200 cm⁻¹ (strong)Characteristic broad O-H stretch for a hydrogen-bonded phenol. Aromatic C-H stretch. Aromatic C=C ring stretch. Strong C-O stretch.
Mass Spec (EI) M⁺ at m/z 378Isotopic pattern: M, M+2, M+4The molecular ion peak will appear at m/z 378 (for ⁷⁹Br, ¹²⁷I). The presence of two bromine atoms will create a characteristic triplet-like isotopic pattern with relative intensities of approximately 1:2:1 for the M, M+2, and M+4 peaks.

Chemical Reactivity and Strategic Applications

The true synthetic power of 3,5-dibromo-4-iodophenol lies in the differential reactivity of its carbon-halogen bonds, which enables selective, sequential functionalization.

Principle: Regioselective Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the first and rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[11] The reactivity of this step follows a well-established trend: C-I > C-Br >> C-Cl .[12]

This reactivity hierarchy is the key to synthetic control. By carefully selecting the reaction conditions (catalyst, base, temperature), one can selectively activate the C-I bond for coupling while leaving the two C-Br bonds untouched. This allows for the introduction of a first point of diversity at the C4 position. The resulting 4-aryl-3,5-dibromophenol product can then be subjected to a second coupling reaction under more forcing conditions to react at the C-Br positions.

Strategic Workflow for Sequential Functionalization

This molecule is an ideal scaffold for building libraries of complex bi-aryl or hetero-aryl structures, which are common motifs in pharmaceuticals.

Caption: Sequential functionalization strategy for 3,5-dibromo-4-iodophenol.

This strategy allows for the creation of three distinct points of molecular diversity from a single starting scaffold, making it an incredibly efficient tool for generating compound libraries for screening in drug discovery programs.[13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,5-dibromo-4-iodophenol is not widely published, data from structurally similar compounds like 4-iodophenol, 3,5-dibromophenol, and other brominated iodophenols provide a strong basis for assessing its hazards.[5][14][15]

Expected Hazards:

  • Acute Toxicity: Harmful if swallowed.[15]

  • Skin Corrosion/Irritation: Causes skin irritation.[14][15]

  • Eye Damage/Irritation: Causes serious eye irritation or damage.[5][14]

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Handle the solid and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Weighing: Handle the solid powder carefully to minimize dust generation.

  • Waste Disposal: Dispose of chemical waste in appropriately labeled containers according to institutional and local regulations.

Conclusion

3,5-Dibromo-4-iodophenol represents a powerful, albeit underutilized, chemical scaffold for synthetic and medicinal chemists. Its tri-halogenated structure provides a platform for creating significant molecular complexity from a single starting material. The predictable, regioselective reactivity of the C-I bond over the C-Br bonds in palladium-catalyzed cross-coupling reactions is its most valuable asset, enabling controlled, stepwise synthesis of novel compounds. By understanding its projected properties, synthesis, and reactivity as outlined in this guide, researchers can confidently incorporate this versatile building block into their programs to accelerate the discovery of new medicines and materials.

References

  • ResearchGate. Application in medicinal chemistry and comparison studies. [Link]

  • PubChem. 3-Iodophenol. [Link]

  • Google Patents.
  • SpectraBase. 3,5-Dibromophenol 13C NMR Spectrum. [Link]

  • PubChem. 3-Bromo-4-iodophenol. [Link]

  • Cheméo. 3,5-dibromophenol - Chemical & Physical Properties. [Link]

  • MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted). [Link]

  • Asian Journal of Chemistry. Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. [Link]

  • SciELO. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. [Link]

  • PubChem. 3,5-Dibromophenol. [Link]

  • Wikipedia. 4-Iodophenol. [Link]

  • 13C-NMR Handout. [Link]

  • Google Patents. RU1768574C - Method of dibromophenol synthesis.
  • The Royal Society of Chemistry. Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • NIST. Phenol, 4-iodo- Mass Spectrum. [Link]

  • Compound 4 1H NMR. [Link]

  • PMC. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]

  • PMC. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • PubChem. 3,4,5-Triiodophenol. [Link]

  • Beilstein Journal of Organic Chemistry. Some mechanistic aspects regarding the Suzuki–Miyaura reaction.... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Dibromophenol. [Link]

  • Marine Natural Products Database. [Link]

  • NIST. Phenol, 4-iodo-. [Link]

Sources

Exploratory

crystal structure and X-ray diffraction of 3,5-dibromo-4-iodophenol

An In-depth Technical Guide to the Structural Elucidation of 3,5-Dibromo-4-iodophenol via Single-Crystal X-ray Diffraction Introduction 3,5-Dibromo-4-iodophenol is a polyhalogenated aromatic compound with significant pot...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Elucidation of 3,5-Dibromo-4-iodophenol via Single-Crystal X-ray Diffraction

Introduction

3,5-Dibromo-4-iodophenol is a polyhalogenated aromatic compound with significant potential in synthetic chemistry, materials science, and as an intermediate in the development of pharmaceutical agents. The precise arrangement of its constituent atoms in the solid state—its crystal structure—governs its physical and chemical properties, including solubility, melting point, and reactivity. Understanding this three-dimensional architecture is paramount for its effective application.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the atomic-level structure of crystalline materials. It provides unambiguous information on bond lengths, bond angles, and the nature of intermolecular interactions that dictate how molecules pack in a crystal lattice. This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 3,5-dibromo-4-iodophenol, from its chemical synthesis and crystallization to the collection and interpretation of X-ray diffraction data.

While a published crystal structure for 3,5-dibromo-4-iodophenol is not currently available in open-access databases, this document serves as a detailed roadmap for researchers and drug development professionals to perform such a determination. The protocols described herein are grounded in established principles of synthetic chemistry and crystallography, providing a self-validating system for achieving high-quality, publication-ready results.

Part 1: Synthesis and Crystallization

The successful outcome of an SCXRD experiment is critically dependent on the quality of the single crystal. This, in turn, relies on the purity of the synthesized compound and the meticulous control of the crystallization process.

Proposed Synthesis of 3,5-Dibromo-4-iodophenol

The target molecule can be synthesized via electrophilic iodination of the commercially available precursor, 3,5-dibromophenol. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the two ortho positions (2 and 6) and the para position (4) are available, careful control of reaction conditions is necessary to favor mono-iodination at the sterically less hindered and electronically favorable para position.

Rationale for Reagent Selection: N-Iodosuccinimide (NIS) is a mild and efficient source of electrophilic iodine ("I+"). Its use often leads to cleaner reactions and higher selectivity compared to harsher reagents like iodine monochloride or molecular iodine with strong oxidants. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), can activate the NIS, enhancing the rate of iodination.

Experimental Protocol: Synthesis

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromophenol (1.0 eq, e.g., 2.52 g, 10 mmol).

  • Dissolution: Dissolve the starting material in a suitable solvent such as acetonitrile or dichloromethane (approx. 40 mL).

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq, 2.36 g, 10.5 mmol) to the solution.

  • Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.1 eq, 0.19 g, 1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature under ambient atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel to obtain pure 3,5-dibromo-4-iodophenol.

Single Crystal Growth

The goal of crystallization is to facilitate the slow, ordered growth of a single, defect-free crystal. Rapid precipitation will lead to an unusable powder. For phenols, common methods include slow evaporation and vapor diffusion.

Rationale for Method Selection: The key is to approach the point of supersaturation slowly. Vapor diffusion is an excellent technique for this, as the gradual introduction of an "anti-solvent" vapor into the solvent chamber gently reduces the solubility of the compound, promoting slow crystal growth.

Experimental Protocol: Vapor Diffusion Crystallization

  • Solvent Screening: Identify a "good" solvent in which the compound is readily soluble (e.g., acetone, ethyl acetate) and a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane).

  • Solution Preparation: In a small, clean vial (e.g., 2 mL), dissolve a small amount (5-10 mg) of purified 3,5-dibromo-4-iodophenol in the minimum amount of the "good" solvent. The solution should be saturated or near-saturated.

  • Apparatus Setup: Place this small vial, uncapped, inside a larger jar or beaker (e.g., 20 mL) containing a small volume (2-3 mL) of the "anti-solvent".

  • Sealing: Seal the larger jar tightly with a lid or Parafilm. Do not disturb the setup.

  • Crystal Growth: The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial. Over a period of several days to a week, crystals should form.

  • Harvesting: Once suitable crystals (transparent, well-defined shape, no visible cracks) have formed, carefully remove one with a loop and mount it for X-ray analysis.

G cluster_synthesis Synthesis cluster_crystallization Crystallization S1 Dissolve 3,5-Dibromophenol S2 Add NIS & p-TSA S1->S2 S3 Reaction & Monitoring (TLC) S2->S3 S4 Aqueous Workup & Extraction S3->S4 S5 Purification (Chromatography) S4->S5 C1 Prepare Saturated Solution S5->C1 Pure Product C2 Set up Vapor Diffusion Chamber C1->C2 C3 Slow Crystal Growth C2->C3 C4 Harvest Single Crystal C3->C4

Figure 1: Workflow from synthesis to single crystal generation.

Part 2: Single-Crystal X-ray Diffraction Analysis

With a suitable crystal, the diffraction experiment can be performed. Modern diffractometers automate much of the data collection process, but understanding the workflow is essential for quality control and troubleshooting.

Data Collection Workflow

The process involves mounting the crystal, centering it in the X-ray beam, collecting a preliminary data set to determine the unit cell, calculating a full data collection strategy, and then executing that strategy.

Experimental Protocol: Data Collection (using a Bruker D8 QUEST/APEX-II model)

  • Crystal Mounting: Secure a single crystal (typically 0.1-0.3 mm in size) on a cryo-loop using a minimal amount of paratone or mineral oil.

  • Instrument Setup: Mount the loop on the goniometer head. Position the cryostream (typically set to 100 K) over the crystal. Cooling the crystal minimizes thermal vibrations of the atoms, resulting in higher quality diffraction data.

  • Centering: Using the instrument's video microscope and control software (e.g., Bruker APEX), precisely center the crystal in the path of the X-ray beam.

  • Unit Cell Determination: Collect a preliminary set of diffraction images (a few short "runs" at different crystal orientations). The software uses the positions of the initial diffraction spots to determine the crystal's unit cell parameters and Bravais lattice.

  • Strategy Calculation: Based on the determined unit cell and lattice symmetry, the software calculates an optimized strategy (a series of goniometer movements and exposure times) to collect a complete and highly redundant dataset, ensuring all unique reflections are measured multiple times.

  • Data Collection: Execute the full data collection strategy. This can take several hours. The instrument will collect hundreds of images (frames) as it rotates the crystal through various angles.

  • Data Integration and Scaling: After collection, the software (e.g., Bruker's SAINT) integrates the raw diffraction spots from each frame, calculating their intensities. The data is then scaled and corrected for experimental factors (e.g., absorption) using a program like SADABS.

G Mount 1. Mount Crystal on Goniometer Center 2. Center Crystal in X-ray Beam Mount->Center UnitCell 3. Collect Preliminary Frames & Determine Unit Cell Center->UnitCell Strategy 4. Calculate Data Collection Strategy UnitCell->Strategy Collect 5. Execute Full Data Collection Strategy->Collect Process 6. Integrate, Scale, & Correct Data Collect->Process Solve 7. Solve Structure (e.g., SHELXT) Process->Solve Refine 8. Refine Structure (e.g., SHELXL) Solve->Refine

Figure 2: Experimental workflow for single-crystal X-ray diffraction.
Structure Solution and Refinement

The processed diffraction data contains the intensities and positions of thousands of reflections. This information is used to solve the "phase problem" and generate an initial model of the electron density within the unit cell. This model is then refined to best fit the experimental data.

Methodology:

  • Structure Solution: Programs like SHELXT use "direct methods" or "dual-space" algorithms to determine the phases of the reflections and generate an initial structural model. For a molecule with heavy atoms like iodine and bromine, this process is typically straightforward.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization program like SHELXL. In this iterative process, atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model. The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

Part 3: Hypothetical Crystal Structure Analysis

While the precise crystal structure of 3,5-dibromo-4-iodophenol is yet to be determined, we can make expert predictions about its key features based on the known principles of crystal engineering and the structures of analogous halogenated phenols.

Expected Crystallographic Data

The output of a successful structure determination is a Crystallographic Information File (CIF). This standardized text file contains all the essential information about the crystal structure and the diffraction experiment. A hypothetical set of data for 3,5-dibromo-4-iodophenol is presented below to illustrate the expected output.

Parameter Hypothetical Value Description
Formula C₆H₃Br₂IOThe chemical formula of the compound.
Formula Weight 377.80The molecular weight in g/mol .
Crystal System MonoclinicThe crystal system describes the symmetry of the unit cell.
Space Group P2₁/cThe space group defines the symmetry operations within the unit cell.
a (Å) ~8.5The length of the 'a' axis of the unit cell.
b (Å) ~6.0The length of the 'b' axis of the unit cell.
c (Å) ~15.0The length of the 'c' axis of the unit cell.
β (°) ~95The angle of the 'β' axis in a monoclinic system.
Volume (ų) ~760The volume of a single unit cell.
Z 4The number of molecules in one unit cell.
T (K) 100(2)The temperature at which the data was collected.
λ (MoKα) (Å) 0.71073The wavelength of the X-rays used.
Final R1 [I>2σ(I)] < 0.05A key indicator of the quality of the refined model.
Table 1: Template of expected crystallographic data for 3,5-dibromo-4-iodophenol.
Predicted Intermolecular Interactions

The crystal packing will be dominated by a competition and synergy between strong hydrogen bonds and various halogen bonds.

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is highly probable that molecules will form centrosymmetric dimers or infinite chains via strong O-H···O hydrogen bonds. This is a very common and stabilizing motif in the crystal structures of phenols.

  • Halogen Bonding: Halogen bonds are attractive, non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Given the presence of iodine and bromine, several types of halogen bonds are possible and expected to play a crucial

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3,5-Dibromo-4-iodophenol as a Versatile Building Block in Organic Synthesis

Introduction: A Tri-Halogenated Phenol with Orthogonal Reactivity In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Tri-Halogenated Phenol with Orthogonal Reactivity

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules in drug discovery and materials science. Polyhalogenated aromatics, in particular, offer a powerful platform for sequential, site-selective modifications. 3,5-Dibromo-4-iodophenol is a uniquely valuable building block, distinguished by its three halogen atoms of differing reactivity. The well-established hierarchy of C-X bond reactivity in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl) allows for the predictable and selective functionalization of the C-I bond, while leaving the two C-Br bonds and the phenolic hydroxyl group available for subsequent transformations.[1][2] This inherent orthogonality makes 3,5-dibromo-4-iodophenol an ideal starting material for the synthesis of intricately substituted aromatic structures.

This guide provides an in-depth exploration of 3,5-dibromo-4-iodophenol as a synthetic building block. We will detail field-proven protocols for its application in cornerstone reactions: selective Suzuki and Sonogashira couplings at the C-I position, and etherification of the hydroxyl group. The causality behind experimental choices will be explained, and each protocol is designed to be a self-validating system, ensuring reproducibility and success for researchers, scientists, and drug development professionals.

Core Principle: Chemoselective Functionalization

The synthetic utility of 3,5-dibromo-4-iodophenol is anchored in the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bonds.[1] This allows for precise, regioselective cross-coupling reactions at the C4 position under conditions that leave the C3 and C5 bromine atoms untouched.

G cluster_0 Reactivity Hierarchy cluster_1 3,5-Dibromo-4-iodophenol cluster_2 Selective Reaction Site C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity in Pd(0) Oxidative Addition C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity in Pd(0) Oxidative Addition struct HO-Ar(Br)2-I site C-I Bond at C4 struct->site Pd-catalyzed cross-coupling

Diagram 1: Reactivity hierarchy enabling selective functionalization.

Application I: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[3] By leveraging the reactivity of the C-I bond, 3,5-dibromo-4-iodophenol can be selectively coupled with a variety of aryl- and heteroarylboronic acids to yield 3,5-dibromo-4-arylphenols. These products are valuable intermediates, for instance, in the synthesis of substituted biaryl compounds.

Causality in Protocol Design:
  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is standard. The choice of ligand can be crucial; bulky electron-rich phosphines can accelerate the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation. Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and economical choices.

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often employed to dissolve both the organic substrate and the inorganic base.[3] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • Phenol Protection: The acidic proton of the phenol can potentially interfere with the basic reaction conditions or the organometallic intermediates. While some Suzuki couplings proceed with the free phenol, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) may be necessary for sensitive substrates or to improve yields. For this protocol, we will proceed with the free phenol, as it is often tolerated.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 3,5-dibromo-4-iodophenol with phenylboronic acid.

Materials:

  • 3,5-Dibromo-4-iodophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,5-dibromo-4-iodophenol (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Reagent Addition: Add K₂CO₃ (3.0 mmol, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or GC-MS until consumption of the starting material is complete.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-dibromo-4-phenylphenol.

ParameterConditionRationale
Pd Catalyst Pd(OAc)₂ / PPh₃Forms an active Pd(0) species in situ.
Ligand PPh₃Common, effective, and economical phosphine ligand.
Base K₂CO₃Activates boronic acid for transmetalation.
Solvent Dioxane/H₂O (4:1)Biphasic system to dissolve all reactants.
Temperature 80-90 °CProvides sufficient energy for oxidative addition and catalytic turnover.
Atmosphere Inert (Argon)Prevents degradation of the Pd(0) catalyst.

Application II: Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This reaction is exceptionally useful for creating rigid scaffolds found in organic materials and complex natural products. As with the Suzuki coupling, the reaction occurs selectively at the C-I bond of 3,5-dibromo-4-iodophenol.

Causality in Protocol Design:
  • Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne by forming a copper acetylide, which speeds up the transmetalation step.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to neutralize the HX generated during the reaction and as the solvent.

  • Solvent: Often, the amine base itself acts as the solvent. In other cases, a co-solvent like THF or DMF may be used. The solvent must be thoroughly degassed.

  • Copper-Free Variants: Concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require stronger bases (e.g., Cs₂CO₃, K₃PO₄) and specific palladium/ligand systems to facilitate the direct reaction of the palladium complex with the alkyne.

Experimental Protocol: Sonogashira Coupling (with Copper Co-catalyst)

This protocol describes the coupling of 3,5-dibromo-4-iodophenol with phenylacetylene.

Materials:

  • 3,5-Dibromo-4-iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA, anhydrous and degassed)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add 3,5-dibromo-4-iodophenol (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed THF (10 mL) and degassed triethylamine (5 mL).

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield 3,5-dibromo-4-(phenylethynyl)phenol.

ParameterConditionRationale
Pd Catalyst Pd(PPh₃)₂Cl₂A stable Pd(II) precatalyst that is reduced in situ.
Co-catalyst CuIForms copper acetylide, accelerating transmetalation.
Base/Solvent TriethylamineActs as an acid scavenger and solvent.
Co-Solvent THFEnsures solubility of the aryl halide.
Temperature Room TemperatureC-I bonds are sufficiently reactive for coupling under mild conditions.
Atmosphere Inert (Argon)Protects the catalysts and prevents oxidative homocoupling of the alkyne.

Application III: Williamson Ether Synthesis

The phenolic hydroxyl group offers another site for functionalization. The Williamson ether synthesis is a classic and reliable method for forming an ether linkage via an Sₙ2 reaction between a phenoxide and an alkyl halide. This allows for the introduction of various alkyl chains, which can modulate properties such as solubility, lipophilicity, and biological activity.

Causality in Protocol Design:
  • Base Selection: A non-nucleophilic base is required to deprotonate the phenol, forming the nucleophilic phenoxide. The acidity of the phenol is increased by the electron-withdrawing inductive effect of the three halogen atoms, so a moderately strong base like potassium carbonate (K₂CO₃) is sufficient. Stronger bases like sodium hydride (NaH) can also be used.

  • Alkylating Agent: The reaction works best with primary alkyl halides (e.g., R-I, R-Br). Secondary and tertiary halides are more prone to undergoing E2 elimination as a competing side reaction.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base but do not solvate the phenoxide anion, leaving it highly nucleophilic.

  • Temperature: Gentle heating is often required to drive the Sₙ2 reaction to completion in a reasonable timeframe.

Experimental Protocol: O-Alkylation via Williamson Ether Synthesis

This protocol is adapted from a reported procedure for the butylation of 3,5-dibromo-4-iodophenol.

Materials:

  • 3,5-Dibromo-4-iodophenol

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃, finely powdered)

  • Acetonitrile (MeCN, anhydrous)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add a solution of 3,5-dibromo-4-iodophenol (1.32 mmol, 1.0 eq) in anhydrous acetonitrile (50 mL).

  • Reagent Addition: Add finely powdered K₂CO₃ (2.64 mmol, 2.0 eq) and 1-bromobutane (1.45 mmol, 1.1 eq) to the solution.

  • Reaction: Heat the suspension to reflux (approx. 82 °C) and stir for 12 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether (30 mL). Wash the organic solution with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product, 1,3-Dibromo-5-butoxy-2-iodobenzene, can be purified by flash column chromatography if necessary.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide + Base Base K₂CO₃ Alkyl_Halide R-X Ether Ar-O-R Phenoxide_2 Ar-O⁻ K⁺ Phenoxide_2->Ether + R-X (SN2)

Diagram 2: Workflow for the Williamson Ether Synthesis.

Safety and Handling

While a specific safety data sheet for 3,5-dibromo-4-iodophenol is not widely available, data from analogous compounds such as 4-iodophenol and 3,5-dibromophenol suggest appropriate precautions.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may be light-sensitive.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion and Future Outlook

3,5-Dibromo-4-iodophenol is a powerful and versatile building block that enables the controlled, stepwise synthesis of highly substituted aromatic compounds. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions at the iodo-substituent provides a reliable entry point for molecular elaboration. Subsequent functionalization of the bromo-substituents (via similar cross-coupling reactions under more forcing conditions or via lithium-halogen exchange) or modification at the phenolic oxygen opens a vast chemical space for exploration. The protocols detailed herein provide a robust foundation for researchers to unlock the synthetic potential of this valuable intermediate in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Thieme E-Journals. (2010, September 1). Synthesis / Full Text.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16, 131.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromophenol. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]

  • SHINDO-KANO LABORATORY. (n.d.). Synthesis of Bioactive compounds. Retrieved from [Link]

  • PMC. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • edoc.unibas.ch. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Retrieved from [Link]

  • University of Cambridge. (n.d.). Palladium-Catalyzed C(sp³)–H Bond Functionalization of Aliphatic Amines. Retrieved from [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Palladium-Catalyzed Carboiodination of Alkenes: Carbon-Carbon Bond Formation with Retention of Reactive Functionality. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application

Application Notes: 3,5-Dibromo-4-iodophenol as a Multifunctional Scaffold in Materials Science

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In advanced materials scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In advanced materials science—particularly in the development of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and supramolecular networks—the demand for highly programmable molecular scaffolds is paramount. 3,5-Dibromo-4-iodophenol serves as an elite, multi-addressable building block. Its synthesis, which has been optimized via one-pot borylation/oxidation processes from readily available arenes[1],[2], yields a highly functionalized core that offers three distinct vectors for chemical manipulation:

  • The Phenolic Hydroxyl (-OH): Provides a site for solubility tuning (via O-alkylation) or electronic modulation (via triflation).

  • The C-I Bond (Position 4): Acts as the primary, high-reactivity site for palladium-catalyzed cross-coupling due to its low bond dissociation energy.

  • The C-Br Bonds (Positions 3, 5): Serve as secondary coupling sites for polymerization or as potent electron-withdrawing groups (EWGs) that activate the iodine atom for halogen bonding.

The Principle of Halogen Orthogonality

The causality behind selecting this specific tri-halogenated phenol lies in the thermodynamic differences between carbon-halogen bonds. The C-I bond (~238 kJ/mol) undergoes oxidative addition with Pd(0) significantly faster than the C-Br bonds (~336 kJ/mol). This kinetic differential allows for chemoselective mono-coupling at the 4-position without premature activation of the 3,5-positions[3].

Sigma-Hole Activation

In supramolecular chemistry, the two bromine atoms exert a strong inductive electron-withdrawing (-I) effect. This depletes electron density from the iodine atom, enlarging its "sigma-hole" (the region of positive electrostatic potential on the extension of the C-I bond axis). Consequently, the iodine becomes an exceptionally strong halogen bond donor, capable of driving the self-assembly of liquid crystals and non-linear optical (NLO) materials.

Experimental Workflows & Logical Relationships

G A 3,5-Dibromo-4-iodophenol B Alkylation (Solubility Tuning) A->B C 1,3-Dibromo-5-alkoxy- 2-iodobenzene B->C D Selective Pd-Catalysis (C-I Activation) C->D E Mono-coupled Intermediate D->E F Polymerization (C-Br Activation) E->F G Conjugated Polymer F->G

Workflow for orthogonal cross-coupling using 3,5-dibromo-4-iodophenol as a scaffold.

H Donor Iodine (Sigma-Hole) on Phenol Core Acceptor Lewis Base (e.g., Pyridine Nitrogen) Donor->Acceptor Halogen Bond (I···N) EWG 3,5-Dibromo Groups (Electron Withdrawing) EWG->Donor Enhances +ve potential

Mechanistic model of sigma-hole enhancement and halogen bonding.

Quantitative Data: Reactivity Parameters

To successfully utilize this scaffold, researchers must calibrate their reaction conditions according to the thermodynamic parameters outlined below.

Reactive SiteBond Dissociation EnergyRelative Pd(0) Oxidative Addition RatePrimary Materials Science Application
-OH (Position 1) N/A (O-H bond: ~460 kJ/mol)Inert (unless converted to triflate)Attachment of solubilizing alkyl chains (e.g., butoxy, decyl)[4].
C-I (Position 4) ~238 kJ/molExtremely Fast (< 70°C)Initial chemoselective Suzuki/Sonogashira coupling; Halogen bond donor.
C-Br (Positions 3,5) ~336 kJ/molSlow (Requires > 90°C & active ligands)Secondary polymerization; Cross-linking of conjugated networks.

Validated Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria of the current step are fully met.

Protocol 1: O-Alkylation for Solubility Tuning

Purpose: To convert the highly polar phenol into a lipophilic ether (e.g., 1,3-dibromo-5-butoxy-2-iodobenzene), ensuring solubility in organic solvents required for subsequent polymerization[4].

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 3,5-dibromo-4-iodophenol (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq). Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol without triggering side reactions with the halogens.

  • Alkylation: Dropwise add 1-bromobutane (1.2 eq). Heat the mixture to 80°C for 12 hours.

  • Workup: Quench with DI water, extract with diethyl ether (3x), wash the organic layer with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.

  • Validation & Checkpoint:

    • Test: Perform TLC (Hexanes:EtOAc 9:1).

    • Pass Criteria: Complete disappearance of the baseline starting material (phenol) and appearance of a highly mobile, UV-active spot (ether). If phenol remains, add 0.5 eq of alkyl halide and stir for 4 more hours.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling

Purpose: To selectively couple an aryl boronic acid at the C-I bond while preserving the C-Br bonds for future polymerization[3].

  • Preparation: In a degassed mixture of Toluene/Ethanol (4:1, 0.1 M), dissolve the alkylated product from Protocol 1 (1.0 eq) and the target aryl boronic acid (1.05 eq). Causality: Strict stoichiometric control (1.05 eq max) prevents over-coupling at the C-Br sites.

  • Catalyst & Base: Add 2.0 M aqueous Na₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (2 mol%).

  • Reaction: Heat to exactly 70°C. Causality: Maintaining the temperature at or below 70°C ensures that the thermal energy is sufficient to overcome the activation barrier for C-I oxidative addition, but insufficient for C-Br activation.

  • Validation & Checkpoint:

    • Test: GC-MS or LC-MS analysis of a crude aliquot after 6 hours.

    • Pass Criteria: Mass spectrum must show the mono-coupled product mass. The presence of di- or tri-coupled masses indicates the temperature was too high or excess boronic acid was used. Purify via silica gel chromatography to isolate the mono-coupled intermediate.

Protocol 3: Supramolecular Co-Crystallization via Halogen Bonding

Purpose: To engineer liquid crystals or solid-state supramolecular networks using the enhanced sigma-hole of the iodine atom.

  • Preparation: Prepare equimolar solutions (0.05 M) of 3,5-dibromo-4-iodophenol (Donor) and a Lewis base like 4,4'-bipyridine (Acceptor) in a highly volatile, non-competing solvent (e.g., chloroform or dichloromethane).

  • Mixing: Combine the solutions in a clean, scratch-free glass vial.

  • Assembly: Cap the vial with a septum and insert a single needle to allow for slow, undisturbed solvent evaporation at room temperature over 3-5 days. Causality: Slow evaporation prevents kinetic trapping and allows the thermodynamically favored I···N halogen bonds to direct the crystal lattice formation.

  • Validation & Checkpoint:

    • Test: Single-Crystal X-Ray Diffraction (SC-XRD).

    • Pass Criteria: The measured I···N distance must be significantly shorter than the sum of their van der Waals radii (typically < 3.53 Å), confirming a strong, highly directional halogen bond driven by the 3,5-dibromo EWG effect.

References

  • Source: US Patent 6828466B2 (Google Patents)
  • Process for the synthesis of phenols from arenes (Application)

Sources

Method

Application Note &amp; Protocols: Regioselective Iodination of 3,5-Dibromophenol

Abstract & Introduction This document provides a comprehensive technical guide for the regioselective iodination of 3,5-dibromophenol to synthesize 3,5-dibromo-4-iodophenol (CAS 556038-75-6)[1][2]. Iodinated aromatic com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

This document provides a comprehensive technical guide for the regioselective iodination of 3,5-dibromophenol to synthesize 3,5-dibromo-4-iodophenol (CAS 556038-75-6)[1][2]. Iodinated aromatic compounds are crucial intermediates in organic synthesis, particularly in cross-coupling reactions and as building blocks for pharmaceuticals and advanced materials[3]. The synthesis of 3,5-dibromo-4-iodophenol presents a classic challenge in electrophilic aromatic substitution, requiring precise control to direct the incoming electrophile to the desired position on a pre-substituted ring.

The hydroxyl group of the phenol is a strongly activating ortho-, para-director, while the two bromine atoms are deactivating yet also ortho-, para-directing substituents[4]. This guide explores the underlying mechanistic principles that govern this transformation and provides detailed, field-proven protocols using various iodinating systems. The methodologies discussed range from classic electrophilic reagents to modern, milder alternatives, offering researchers a selection based on available resources, desired yield, and scalability.

Mechanistic Rationale: Controlling Regioselectivity

The iodination of 3,5-dibromophenol is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the cumulative electronic and steric effects of the substituents on the aromatic ring.

  • Electronic Effects: The hydroxyl (-OH) group is a powerful activating group that donates electron density to the ring via resonance, primarily at the ortho (C2, C6) and para (C4) positions[5]. The bromo (-Br) groups are deactivating via induction but are also ortho-, para-directors through resonance. In this specific substrate, all substituents direct incoming electrophiles to the C2, C4, and C6 positions.

  • Steric Effects: The C2 and C6 positions are sterically hindered by the adjacent, bulky bromine atoms at C3 and C5. Consequently, the electrophilic attack by the iodinating species (a source of "I+") is sterically favored at the less encumbered C4 position, which is para to the hydroxyl group.

This combination of directing effects makes the synthesis of 3,5-dibromo-4-iodophenol a highly regioselective and predictable transformation, provided that appropriate reaction conditions are employed to prevent side reactions.

Caption: Mechanism of the regioselective iodination of 3,5-dibromophenol.

Comparative Overview of Iodination Protocols

Several methods can be successfully employed for the synthesis of 3,5-dibromo-4-iodophenol. The choice of reagent impacts reaction time, temperature, yield, and purification strategy. Below is a summary of recommended methods, followed by detailed protocols.

MethodIodinating SystemKey Features & ConsiderationsTypical Solvent(s)
A N-Iodosuccinimide (NIS) / Acid CatalystMild conditions, high selectivity, easy handling of NIS. Requires an acid catalyst (e.g., TFA) for activation.[6][7]Acetonitrile, DCM
B Iodine Monochloride (ICl)Highly reactive, rapid reaction times. ICl is corrosive and moisture-sensitive.[8][9]Acetic Acid, DCM
C Iodine (I₂) / OxidantCost-effective. Requires an oxidant (e.g., H₂O₂, AgNO₃) to generate the active electrophile.[10]Water, Ethanol
D Iodosylbenzene (PhIO) / NH₄IModern, controlled monoiodination. Avoids strong oxidants and harsh conditions.[11][12]Methanol

Detailed Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis, purification, and analysis of the target compound.

Experimental Workflow start Start: 3,5-Dibromophenol setup Reaction Setup: - Add Solvent - Add Reagents start->setup reaction Reaction: - Stir at specified Temp - Monitor by TLC setup->reaction workup Aqueous Work-up: - Quench Reaction - Extraction reaction->workup purify Purification: - Column Chromatography - or Recrystallization workup->purify analyze Analysis: - NMR, MS, mp purify->analyze end Final Product: 3,5-Dibromo-4-iodophenol analyze->end

Caption: General laboratory workflow for the synthesis and purification.

Protocol A: Iodination using N-Iodosuccinimide (NIS)

This method utilizes the mild iodinating agent N-Iodosuccinimide, which is activated by a catalytic amount of a strong acid.[7][13][14]

Materials:

  • 3,5-Dibromophenol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 - 1.2 eq)

  • Trifluoroacetic Acid (TFA) (10 mol %)

  • Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3,5-dibromophenol (1.0 eq) and dissolve it in acetonitrile (approx. 0.15 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Catalyst Addition: Carefully add trifluoroacetic acid (10 mol %) to the stirring mixture.

  • Reaction: Stir the reaction at room temperature (20-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ to quench any remaining NIS and iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford pure 3,5-dibromo-4-iodophenol.[15]

Protocol B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent that often provides rapid and high-yielding reactions.[8][9]

Materials:

  • 3,5-Dibromophenol (1.0 eq)

  • Iodine Monochloride (ICl) (1.0 M solution in DCM, 1.05 eq)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: Dissolve 3,5-dibromophenol (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the iodine monochloride solution (1.05 eq) dropwise to the stirring solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution until the reddish-brown color disappears.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude product as described in Protocol A.

Protocol C: Iodination using Iodine and Hydrogen Peroxide

This method represents a "green chemistry" approach, using water as a solvent and hydrogen peroxide as a clean oxidant to generate the iodinating species in situ.[10]

Materials:

  • 3,5-Dibromophenol (1.0 eq)

  • Iodine (I₂) (1.0 eq)

  • Hydrogen Peroxide (H₂O₂) (30% aqueous solution, 2.0 eq)

  • Water

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: Suspend 3,5-dibromophenol (1.0 eq) and iodine (1.0 eq) in water in a round-bottom flask.

  • Oxidant Addition: Add hydrogen peroxide (2.0 eq) to the stirring suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: After the reaction is complete, add saturated aqueous Na₂S₂O₃ to quench excess iodine.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material as described in Protocol A.

Product Characterization

The final product, 3,5-dibromo-4-iodophenol, should be characterized to confirm its identity and purity.

  • Appearance: Light brown solid.[1]

  • Molecular Formula: C₆H₃Br₂IO[2]

  • Molecular Weight: 377.80 g/mol [2]

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the substitution pattern. The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons at C2 and C6, and a singlet for the hydroxyl proton.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a molecule containing two bromine atoms and one iodine atom.

  • Melting Point: To assess the purity of the final product.

References

  • M. C. G., de la C., & C. G., L. (2019). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.
  • Bovonsombat, P. et al. (2009). Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid. Tetrahedron Letters, 50.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. organic-chemistry.org.
  • Magdziarz, T. et al. (n.d.). Regioselective Oxidation of Phenols to o-Quinones with o-Iodoxybenzoic Acid (IBX). PMC.
  • Villa, A. et al. (n.d.). Process for the iodination of phenolic derivatives.
  • Chemistry Steps. (2024). Reactions of Phenols. chemistrysteps.com.
  • Chemistry LibreTexts. (2019). Electrophilic Substitution of Phenols. chem.libretexts.org.
  • Hauenschild, T. et al. (n.d.).
  • The Journal of Organic Chemistry. (n.d.). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.
  • Dasharath, D., & Vibhute, Y. B. (1997). Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. Asian Journal of Chemistry, 9(1), 153-156.
  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. mdpi.com.
  • BOC Sciences. (2025).
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). organic-chemistry.org.
  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Chaikovskii, V. K. (2000). Iodination of Aromatic Compounds with Iodine Monochloride in Aqueous Sulfuric Acid. ChemInform.
  • Gallo, R. D. C., et al. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,5-Dibromo-4-iodo-phenol. sigmaaldrich.com.
  • ResearchGate. (2025). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products. benchchem.com.
  • ResearchGate. (n.d.). Aromatic Iodination with Iodine Monochloride.
  • Wang, Y. (n.d.). Method for preparing iodo-phenol compound.
  • ScienceDirect. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. sciencedirect.com.
  • The Hive Chemistry Discourse. (n.d.). Iodination via NIS -- various conditions. hive.doper.net.
  • Sapphire Bioscience. (n.d.). 3,5-Dibromo-4-iodophenol. sapphirebioscience.com.
  • Cao, T., Li, W., & Wang, L. (2024). Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. Chinese Journal of Organic Chemistry, 44(2), 508-524.
  • Google Patents. (2013). Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.
  • Organic Syntheses Procedure. (n.d.). p-IODOPHENOL. orgsyn.org.
  • Skulski, L. (n.d.).
  • Organic Syntheses Procedure. (n.d.). o-IODOPHENOL. orgsyn.org.
  • ChemicalBook. (n.d.). 4-Iodophenol synthesis. chemicalbook.com.
  • Wikipedia. (n.d.). 4-Iodophenol. en.wikipedia.org.
  • PubChem. (n.d.). 3,5-Dibromophenol. pubchem.ncbi.nlm.nih.gov.
  • Grovenstein, E. et al. (n.d.). Aromatic halogenation. IV. Kinetics and mechanism of iodination of phenol and 2'6-dibromophenol. Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3,5-dibromo-4-iodophenol synthesis

Module: Optimizing 3,5-Dibromo-4-iodophenol Synthesis Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Module: Optimizing 3,5-Dibromo-4-iodophenol Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of highly functionalized halophenols.

3,5-Dibromo-4-iodophenol is a highly sterically hindered, intricately substituted aromatic building block, most notably utilized as a key intermediate in the total synthesis of the antitumor antibiotics, duocarmycins[1]. Historically, researchers relied on the classic "Yamada route," a laborious 5-step sequence starting from p-nitrophenol[2]. However, modern process chemistry favors a highly efficient 2-step route developed via Ir-catalyzed C–H borylation and subsequent oxidation[2].

This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols to ensure high-yield synthesis, focusing primarily on the modern catalytic pathway.

Pathway Visualization

G PNP p-Nitrophenol YamadaInt Multiple Intermediates (5 Steps) PNP->YamadaInt Classic Route DBA 2,6-Dibromoaniline IDB 1,3-Dibromo-2-iodobenzene DBA->IDB Sandmeyer (NaNO2, KI) Product 3,5-Dibromo-4-iodophenol YamadaInt->Product Sandmeyer Bottleneck1 Warning: Over-reduction Risk YamadaInt->Bottleneck1 BorylInt Arylboronic Pinacol Ester IDB->BorylInt Ir-Borylation [Ir(OMe)(COD)]2 Bottleneck2 Warning: Catalyst Deactivation IDB->Bottleneck2 BorylInt->Product Oxidation (Oxone)

Figure 1: Comparison of classic vs. modern Ir-catalyzed routes for 3,5-dibromo-4-iodophenol synthesis.

Route Comparison Data
MetricClassic Route (Yamada et al.)Modern Route (Borylation/Oxidation)
Starting Material p-Nitrophenol2,6-Dibromoaniline
Total Steps 52 (Telescoped one-pot step 2)
Overall Yield ~30–40%>80% (Up to 92% reported)
Key Reagents H₂, Pd/C, NaNO₂, KI[Ir(OMe)(COD)]₂, dtbpy, B₂Pin₂, Oxone
Primary Bottleneck Chemoselectivity during NO₂ reductionMoisture sensitivity of Ir-catalyst
Regioselectivity Control Electronic (Directing groups)Steric (Catalyst/Ligand bulk)
Troubleshooting FAQs

Q1: Why is my yield of 1,3-dibromo-2-iodobenzene low during the Sandmeyer reaction of 2,6-dibromoaniline? Causality & Solution: 2,6-Dibromoaniline is highly sterically hindered and electron-deficient, making the initial diazotization sluggish. Furthermore, if the reaction temperature rises above 5 °C, the diazonium salt rapidly hydrolyzes to form 2,6-dibromophenol. Actionable Fix: Use a mixed acid solvent system (e.g., Glacial Acetic Acid / Conc. HCl) to ensure complete dissolution of the aniline. Maintain strict cryogenic control (0–5 °C) during the addition of NaNO₂ and KI. Vigorous mechanical stirring is mandatory due to the heterogeneous nature of the intermediate diazonium precipitation.

Q2: The Ir-catalyzed borylation of 1,3-dibromo-2-iodobenzene is stalling at ~50% conversion. How can I drive this to completion? Causality & Solution: The borylation relies on the active iridium-boryl species generated from [Ir(OMe)(COD)]₂ and B₂Pin₂. This species is highly sensitive to oxidative degradation and moisture. The regioselectivity is strictly governed by sterics; the dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand provides the necessary bulk to force borylation exclusively at the 5-position (meta to Br, para to I)[3]. Actionable Fix: Stalling is almost always an indicator of catalyst death via oxygen or water ingress. Ensure absolute anhydrous conditions by assembling the reaction in a glovebox. Degas your solvent (THF or hexane) using three freeze-pump-thaw cycles prior to use. Ensure a slight excess of B₂Pin₂ (1.1 to 1.2 equivalents) is present.

Q3: During the oxidation of the arylboronic ester to the final phenol, I observe significant deiodination. How do I control this? Causality & Solution: Traditional boronic ester oxidations using harsh alkaline hydrogen peroxide (H₂O₂/NaOH) can trigger proto-dehalogenation or oxidative cleavage of the labile C–I bond. Actionable Fix: Switch your oxidant to 4[4]. Oxone provides a mild, slightly acidic to neutral oxidation environment that cleanly and rapidly converts the C–B bond to a C–OH bond without disturbing the halogens[3]. This allows the borylation and oxidation to be telescoped into a single reaction vessel[2].

Q4: If I am forced to use the classic 5-step Yamada route from p-nitrophenol, what is the biggest failure point? Causality & Solution: The most notorious bottleneck in the 1[1] is the reduction of 2,6-dibromo-4-nitrophenol to the corresponding aniline. Over-reduction (hydrodebromination) frequently occurs under standard catalytic hydrogenation conditions (Pd/C, H₂). Actionable Fix: Use milder reduction conditions, such as Iron powder in acetic acid (Béchamp reduction) or carefully monitored SnCl₂/HCl, to preserve the aromatic bromines while selectively reducing the nitro group.

Standard Operating Procedures (SOPs)
Protocol 1: Synthesis of 1,3-Dibromo-2-iodobenzene (Step 1)

Self-Validating Step: The disappearance of the starting material's UV-active spot on TLC and the evolution of nitrogen gas upon KI addition confirm successful diazotization.

  • Preparation: In a 500 mL round-bottom flask, dissolve 2,6-dibromoaniline (1.0 eq, 50 mmol) in a mixture of glacial acetic acid (75 mL) and concentrated HCl (25 mL).

  • Diazotization: Cool the vigorously stirred solution to 0 °C using an ice-brine bath. Add a solution of NaNO₂ (1.1 eq, 55 mmol) in H₂O (20 mL) dropwise over 30 minutes. Critical: Do not let the internal temperature exceed 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Iodination: Slowly add a pre-cooled solution of KI (1.5 eq, 75 mmol) in H₂O (30 mL) dropwise. Nitrogen gas evolution will be immediately visible.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (100 mL) to reduce any formed iodine (solution will turn from dark red/brown to pale yellow). Extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel plug (Hexanes) to yield the intermediate.

Protocol 2: One-Pot Ir-Borylation & Oxidation (Step 2)

Self-Validating Step: The intermediate boronic ester can be monitored via GC-MS or LC-MS prior to the addition of Oxone to ensure complete conversion.

  • Borylation (Glovebox Required): Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 1,3-dibromo-2-iodobenzene (1.0 eq, 20 mmol), bis(pinacolato)diboron (B₂Pin₂, 1.1 eq, 22 mmol),[Ir(OMe)(COD)]₂ (1.5 mol %), and dtbpy (3.0 mol %).

  • Reaction: Add anhydrous, thoroughly degassed hexane (40 mL). Seal the flask, remove it from the glovebox, and stir at 80 °C for 16 hours.

  • Solvent Swap: Cool the reaction to room temperature. Remove the hexane under reduced pressure. Redissolve the crude arylboronic pinacol ester in acetone (40 mL).

  • Oxidation: To the vigorously stirred acetone solution, add an aqueous solution of Oxone (1.2 eq, 24 mmol in 40 mL H₂O) dropwise at room temperature. Stir for 15 minutes. The oxidation is highly exothermic and rapid[2].

  • Workup: Dilute the mixture with CH₂Cl₂ (100 mL) and H₂O (50 mL). Separate the organic layer, extract the aqueous layer with CH₂Cl₂ (2 × 50 mL), and pass the combined organics through a short plug of silica gel to remove metal salts. Evaporate the solvent. Sublimation (80 °C at 0.10 mmHg) or recrystallization affords analytically pure 3,5-dibromo-4-iodophenol[2].

References
  • Yamada, K., Kurokawa, T., Tokuyama, H., & Fukuyama, T. (2003). Total Synthesis of the Duocarmycins. Journal of the American Chemical Society, 125(22), 6630-6631.
  • Maleczka, R. E., & Smith, M. R. (2004). Process for the synthesis of phenols from arenes (US Patent No. 6,828,466 B2). U.S. Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Dibromo-4-iodophenol Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals struggling with poor regioselectivity and polyhalogenated byproducts during the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically designed for researchers and drug development professionals struggling with poor regioselectivity and polyhalogenated byproducts during the synthesis of 3,5-dibromo-4-iodophenol, a highly sterically hindered and valuable building block for complex alkoxyarenes[1].

Below, we diagnose why traditional electrophilic aromatic substitution (EAS) fails for this specific target and provide a self-validating, expert-level protocol to achieve >95% purity.

Part 1: Diagnostic FAQs (Troubleshooting Common Routes)

Q1: I attempted to synthesize 3,5-dibromo-4-iodophenol by brominating 4-iodophenol with Br₂, but NMR indicates a completely different substitution pattern. What went wrong? A1: You are observing a fundamental regiochemical mismatch. In traditional EAS, the hydroxyl (-OH) group is a strongly activating, ortho/para-directing group[2]. Because the para position is already occupied by iodine, bromination will exclusively occur at the ortho positions (C2 and C6). This yields 2,6-dibromo-4-iodophenol , not your target. Polyhalogenation here is not an issue of stoichiometry; it is an unavoidable consequence of electronic directing effects.

Q2: To correct the regiochemistry, I started with 3,5-dibromophenol and attempted direct iodination. Now I am getting massive amounts of polyhalogenated byproducts and unreacted starting material. How do I force iodination at the C4 position? A2: You cannot easily force it due to severe steric hindrance. While C4 is para to the hydroxyl group, it is flanked by two massive, electron-withdrawing bromine atoms. Electrophilic iodine cannot access this hindered pocket. Instead, the reaction is kinetically forced to the less hindered C2 and C6 positions. Because the phenol ring remains highly activated after the first halogenation, over-iodination to 2,6-diiodo-3,5-dibromophenol occurs rapidly before any C4-iodination can take place. Adjusting stoichiometric equivalents will only result in unreacted starting material mixed with these polyhalogenated byproducts.

Troubleshooting Start Target Synthesis: 3,5-dibromo-4-iodophenol Route1 Route A: Bromination of 4-iodophenol Start->Route1 Route2 Route B: Iodination of 3,5-dibromophenol Start->Route2 Route3 Route C: Ir-Borylation of 1,3-dibromo-2-iodobenzene Start->Route3 Outcome1 Result: 2,6-dibromo-4-iodophenol (Wrong Regioisomer) Route1->Outcome1 OH directs ortho/para Outcome2 Result: 2-iodo/2,6-diiodo byproducts (Steric Block at C4) Route2->Outcome2 C4 blocked by Br Outcome3 Result: Pure Target Phenol (Sterically Controlled) Route3->Outcome3 Borylation at C5

Logical decision tree demonstrating why EAS routes fail and C-H borylation succeeds.

Part 2: The Expert Solution – Steric-Controlled C-H Borylation

To completely eliminate polyhalogenated byproducts, you must abandon EAS pathways[2]. Instead, the most authoritative method relies on a sterically driven Iridium-catalyzed C-H borylation followed by oxidation [3].

By starting with 1,3-dibromo-2-iodobenzene, the Ir-catalyst is directed exclusively to the C5 position—the only C-H bond on the ring that is not ortho to a bulky halogen. Subsequent oxidation of the boronic ester with Oxone (potassium peroxymonosulfate) yields the target phenol with perfect regioselectivity and zero over-halogenation, as it bypasses the use of electrophilic halogens entirely[3].

Quantitative Data: Method Comparison
Synthesis RouteTarget Regioisomer Yield (%)Polyhalogenated Byproducts (%)Primary Mechanistic Limitation
Bromination of 4-iodophenol 0%>95% (2,6-dibromo isomer)Electronic (-OH is an ortho/para director)
Iodination of 3,5-dibromophenol <5%>60% (2-iodo & 2,6-diiodo)Steric (C4 is blocked by adjacent Br atoms)
Ir-Borylation/Oxidation >85% <1% None (Sterics perfectly align with target C5)

Part 3: Self-Validating Experimental Protocol

This workflow ensures high-fidelity synthesis by separating the C-H functionalization step from the oxidation step, allowing for distinct analytical checkpoints.

Workflow SM 1,3-dibromo- 2-iodobenzene Borylation Step 1: Ir-Borylation [Ir(OMe)(COD)]2, dtbpy HBPin, 80°C SM->Borylation Intermediate 5-(Bpin)-1,3-dibromo- 2-iodobenzene Borylation->Intermediate Oxidation Step 2: Oxidation Oxone, Acetone/H2O Room Temp Intermediate->Oxidation Product 3,5-dibromo- 4-iodophenol Oxidation->Product

Step-by-step mechanistic workflow for the steric-controlled synthesis of the target phenol.

Step 1: Iridium-Catalyzed C-H Borylation
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1,3-dibromo-2-iodobenzene (1.0 equiv).

  • Catalyst Loading: Add [Ir(OMe)(COD)]₂ (1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%).

    • Causality Check: The bulky dtbpy ligand is critical. It ensures the active iridium catalyst is highly sensitive to steric hindrance, completely preventing C-H activation at the ortho positions (C4/C6) and forcing >99% regioselectivity at C5.

  • Reagent Addition: Add pinacolborane (HBPin) (1.5 equiv) and anhydrous hexane (or MTBE).

  • Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 12 hours.

    • Self-Validating Checkpoint: Monitor via GC-MS. The mass of the intermediate should be M+ = 488 (for ¹¹B, ⁷⁹Br, ¹²⁷I). Proceed to Step 2 only when the starting material peak completely disappears.

Step 2: One-Pot Oxidation to Phenol
  • Cooling: Cool the reaction mixture to 0 °C.

  • Solvent Exchange: Dilute the mixture with acetone (equal volume to the reaction solvent).

  • Oxidation: Dropwise add an aqueous solution of Oxone (1.2 equiv).

    • Causality Check: Oxone facilitates the rapid, stereoretentive oxidation of the C-B bond to a C-O bond[3]. Unlike traditional halogenation workups, this generates no electrophilic halogen species, strictly preventing halogen exchange or polyhalogenation byproducts.

  • Completion: Stir for 15 minutes at room temperature.

  • Workup: Quench with aqueous Na₂S₂O₃ to neutralize residual peroxides. Extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to yield pure 3,5-dibromo-4-iodophenol.

References

  • Process for the synthesis of phenols from arenes (US20040030197A1). Google Patents.
  • Iodophenol - Electrophilic Halogenation. Wikipedia. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Steric Hindrance in 3,5-Dibromo-4-iodophenol Substitutions

Welcome to the Technical Support Center for navigating the complexities of substitution reactions with 3,5-dibromo-4-iodophenol. This resource is designed for researchers, medicinal chemists, and process development scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for navigating the complexities of substitution reactions with 3,5-dibromo-4-iodophenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage this versatile, yet sterically challenging, building block in their synthetic endeavors. Here, we address common experimental hurdles with in-depth, field-proven insights and troubleshooting guides to ensure the success of your reactions.

Understanding the Challenge: The Nature of 3,5-Dibromo-4-iodophenol

3,5-Dibromo-4-iodophenol presents a unique set of challenges and opportunities in synthetic chemistry. The phenolic hydroxyl group is a powerful directing group, while the three halogen atoms offer multiple points for functionalization. However, the two bromine atoms flanking the iodine create significant steric congestion around the most reactive site for many cross-coupling reactions—the carbon-iodine bond. This steric hindrance can impede catalyst-substrate interactions, leading to low yields, slow reaction rates, and undesired side products. This guide will provide actionable strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: I am planning a Suzuki-Miyaura coupling with 3,5-dibromo-4-iodophenol. Which halogen is expected to react first, and why?

A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond follows the general trend: C-I > C-Br > C-Cl.[1] This is primarily due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst.[2] Thus, you can expect selective substitution at the 4-position (iodine) over the 3- and 5-positions (bromine). This inherent selectivity is a key advantage when planning a sequential functionalization strategy.

Q2: My Suzuki-Miyaura reaction is sluggish and gives a low yield. What are the likely causes related to steric hindrance?

A2: The two ortho-bromine atoms to the iodine significantly hinder the approach of the bulky palladium catalyst and the boronic acid coupling partner. This steric clash can lead to a high activation energy for the oxidative addition and transmetalation steps of the catalytic cycle.[3] Inefficient coupling can result in starting material recovery or the formation of homocoupled byproducts.

Q3: What initial steps should I take to improve the yield of my sterically hindered Suzuki-Miyaura coupling?

A3: To counteract the steric hindrance, consider the following modifications to your reaction conditions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps with sterically demanding substrates.

  • Catalyst Choice: Use a pre-formed palladium(0) source or a precatalyst that readily generates the active Pd(0) species.

  • Base Selection: A stronger, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ is often more effective than weaker bases in promoting the transmetalation step.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.

Q4: Can I perform a Buchwald-Hartwig amination on 3,5-dibromo-4-iodophenol? What challenges should I anticipate?

A4: Yes, a Buchwald-Hartwig amination is feasible. Similar to the Suzuki-Miyaura coupling, the reaction will preferentially occur at the C-I bond.[4] The primary challenge will again be steric hindrance, which can affect both the oxidative addition and the subsequent C-N bond-forming reductive elimination. The choice of ligand is critical for success in these transformations.[5]

Q5: How can I achieve etherification of the phenolic hydroxyl group without affecting the aryl halides?

A5: Standard Williamson ether synthesis conditions (e.g., using an alkyl halide and a base like K₂CO₃ or NaH) are generally compatible with the aryl halides on the ring. The phenolic proton is significantly more acidic than any protons on the incoming alkyl halide, ensuring selective O-alkylation. For more sterically hindered alcohols, consider using a Mitsunobu reaction, although this may require careful optimization to avoid side reactions.

Troubleshooting Guides

Troubleshooting: Low Yield in Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
Symptom Potential Cause Recommended Solution
Low conversion of starting material Insufficient catalyst activity due to steric hindrance.1. Switch to a more sterically demanding and electron-rich ligand: Consider ligands from the Buchwald or Hartwig series (e.g., XPhos, SPhos, RuPhos).2. Increase catalyst loading: Incrementally increase the palladium catalyst loading from 1-2 mol% up to 5-10 mol%.3. Elevate reaction temperature: Increase the temperature in 10-20 °C increments, monitoring for decomposition.
Formation of homocoupled boronic acid (Suzuki) Transmetalation is slow relative to other pathways.1. Use a stronger, more soluble base: Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃.2. Ensure anhydrous conditions: Water can hydrolyze the boronic acid.
Formation of homocoupled alkyne (Sonogashira) Glaser-Hay coupling is competing with the cross-coupling.1. Employ a copper-free Sonogashira protocol: This can minimize alkyne homocoupling.[6]2. Use a suitable amine base: A bulky amine base like diisopropylethylamine (DIPEA) can be beneficial.
Dehalogenation of starting material Reductive dehalogenation is a common side reaction.1. Use a less polar solvent. 2. Ensure the absence of hydride sources. 3. Choose a ligand that promotes reductive elimination over other pathways.
Troubleshooting: Unsuccessful Buchwald-Hartwig Amination
Symptom Potential Cause Recommended Solution
No reaction or very low conversion Steric hindrance preventing catalyst-substrate or catalyst-amine binding.1. Ligand selection is paramount: Use bulky biaryl phosphine ligands (e.g., BrettPhos, RuPhos).2. Base selection: Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS.[5]3. Amine substrate: Primary amines are generally more reactive than secondary amines.
Formation of diarylated amine The mono-arylated product is still reactive.1. Use a slight excess of the aryl halide. 2. Lower the reaction temperature once mono-arylation is observed.
Catalyst decomposition The catalyst is not stable under the reaction conditions.1. Use a pre-catalyst for more controlled generation of the active species. 2. Ensure strict anaerobic conditions.

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3,5-dibromo-4-iodophenol (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: To a separate vial, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%). Add anhydrous solvent (e.g., dioxane or toluene) and stir for 10-15 minutes to form the active catalyst.

  • Reaction Setup: Transfer the catalyst solution to the Schlenk flask containing the reagents.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Decision Tree for Troubleshooting a Failing Suzuki-Miyaura Reaction

G start Low Yield in Suzuki Reaction check_conversion Is Starting Material Consumed? start->check_conversion ligand Optimize Ligand: - Bulky biaryl phosphines (XPhos, SPhos) - Increase ligand:Pd ratio check_conversion->ligand No side_products Analyze Side Products check_conversion->side_products Yes temp_catalyst Increase Temperature & Catalyst Loading ligand->temp_catalyst end Improved Yield temp_catalyst->end base_solvent Optimize Base & Solvent: - Stronger base (Cs2CO3, K3PO4) - Anhydrous solvent homocoupling Homocoupling Observed? side_products->homocoupling dehalogenation Dehalogenation Observed? side_products->dehalogenation homocoupling->dehalogenation No homocoupling_sol Troubleshoot Homocoupling: - Degas solvent thoroughly - Use a two-phase system homocoupling->homocoupling_sol Yes dehalogenation_sol Troubleshoot Dehalogenation: - Lower temperature - Use a different ligand dehalogenation->dehalogenation_sol Yes dehalogenation->end No homocoupling_sol->end dehalogenation_sol->end

Caption: Troubleshooting workflow for a sterically hindered Suzuki-Miyaura coupling.

Catalytic Cycle of a Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-I Pd0->ArPdL2X Oxidative Addition OxAdd Oxidative Addition ArPdL2Ar Ar-Pd(II)L₂-Ar' ArPdL2X->ArPdL2Ar Transmetalation Transmetal Transmetalation ArPdL2Ar->Pd0 Reductive Elimination Product Ar-Ar' ArPdL2Ar->Product RedElim Reductive Elimination Substrate Ar-I BoronicAcid Ar'B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed March 31, 2026. [Link]

  • Nucleophilic aromatic substitution. In: Wikipedia. ; 2023. Accessed March 31, 2026. [Link]

  • Sonogashira coupling. In: Wikipedia. ; 2023. Accessed March 31, 2026. [Link]

  • Christiansen JV, Feldthus A, Carlsen L. Iodination of phenol.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. 2002;67(14):4968-4971. doi:10.1021/jo011118k
  • Heck reaction – Knowledge and References. Taylor & Francis. Accessed March 31, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed March 31, 2026. [Link]

  • Heck Reaction. Organic Chemistry Portal. Accessed March 31, 2026. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Accessed March 31, 2026. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed March 31, 2026. [Link]

  • Bacsa I, Szemerédi D, Wölfling J, et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2018;14:1066-1073. doi:10.3762/bjoc.14.92
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-Intl. Published November 25, 2024. Accessed March 31, 2026. [Link]

  • Kashani SK, Jessiman JE, Newman SG. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2021. doi:10.26434/chemrxiv-2021-z1lq9-v2
  • Sonogashira Coupling. Chemistry LibreTexts. Published August 5, 2024. Accessed March 31, 2026. [Link]

  • Process for the etherification of phenols. EP0037353A1. Accessed March 31, 2026.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Published February 2, 2025. Accessed March 31, 2026. [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules. 2023;28(7):3269. doi:10.3390/molecules28073269
  • Nucleophilic Aromatic Substitution. Professor Dave Explains. Published July 13, 2019. Accessed March 31, 2026. [Link]

  • Heck Reaction—State of the Art. Catalysts. 2017;7(9):267. doi:10.
  • [DTBNpP] Pd(crotyl)Cl: A Novel Application for Room-Temperature, Copper-Free Sonogashira Reactions. ACS Omega. 2018;3(9):12015-12023. doi:10.1021/acsomega.8b01868
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. 2023;13(34):23869-23891. doi:10.1039/D3RA03741H
  • Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. 2018;140(4):1535-1545. doi:10.1021/jacs.7b12582
  • Etherification process. EP0590632A1. Accessed March 31, 2026.
  • Nucleophilic aromatic substitution: effect of complexation on the alkaline hydrolysis of 4-aminophenylazobenzothiazolium dyes. Journal of the Chemical Society, Perkin Transactions 2. 1980;(5):1075-1080. doi:10.1039/P29800001075
  • Selective C–H Iodination of (Hetero)arenes. Organic Letters. 2021;23(13):5154-5158. doi:10.1021/acs.orglett.1c01736
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2019. doi:10.26434/chemrxiv.8191220.v1
  • Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Journal of the Chinese Chemical Society. 2017;64(10):1135-1140. doi:10.1002/jccs.201700146
  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Accessed March 31, 2026. [Link]

  • Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules. 2022;27(21):7515. doi:10.3390/molecules27217515
  • Selective C–H Iodination of (Hetero)arenes. Organic Letters. 2021;23(13):5154-5158. doi:10.1021/acs.orglett.1c01736
  • 3,5-dibromophenol - Chemical & Physical Properties. Cheméo. Accessed March 31, 2026. [Link]

  • p-IODOPHENOL. Organic Syntheses. 1928;8:98. doi:10.15227/orgsyn.008.0098
  • Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. Journal of the American Chemical Society. 2023;145(34):18914-18923. doi:10.1021/jacs.3c06634
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Biorg Org Chem. 2020;4(2):49-56. doi:10.15406/mojboc.2020.04.00133
  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journal of Organic Chemistry. 2024;20:1285-1293. doi:10.3762/bjoc.20.120
  • Reliably Regioselective Dialkyl Ether Cleavage with Mixed Boron Trihalides. The Journal of Organic Chemistry. 2023;88(17):12349-12358. doi:10.1021/acs.joc.3c01289
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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3,5-Dibromo-4-iodophenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and key starting materials is non...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) and key starting materials is non-negotiable. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of 3,5-dibromo-4-iodophenol, a halogenated phenol of interest in organic synthesis and potential drug development. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, grounding our discussion in authoritative regulatory guidelines.

The purity of a compound like 3,5-dibromo-4-iodophenol is paramount as even minute impurities can significantly impact the safety and efficacy of a final drug product. Therefore, a robust and reliable analytical method is essential. HPLC, a cornerstone of pharmaceutical analysis, offers the specificity and sensitivity required for this task.[1] However, the method is only as reliable as its validation.

This guide will dissect a validated HPLC method for 3,5-dibromo-4-iodophenol, compare it with alternative analytical technologies, and provide the foundational knowledge to adapt and apply these principles in your own laboratory.

The Analytical Challenge: 3,5-Dibromo-4-iodophenol and Its Potential Impurities

3,5-Dibromo-4-iodophenol is a polyhalogenated aromatic compound. Its synthesis can give rise to a variety of structurally similar impurities. These may include starting materials, intermediates, and byproducts from side reactions such as incomplete halogenation or rearrangement. Common impurities could include various isomers of dibromophenol[2], bromo-iodophenols[3][4], or even tri-halogenated phenols. A successful analytical method must be able to separate and quantify the main component from these closely related compounds.

A Validated HPLC Method for Purity Determination

The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte. 3,5-Dibromo-4-iodophenol, being a phenolic compound, possesses a UV chromophore, making UV detection a suitable choice. Its non-polar nature, due to the presence of three halogen atoms, suggests that a reversed-phase HPLC mode would be effective.

Optimized HPLC Method Parameters
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for halogenated aromatic compounds. The 5 µm particle size is a robust choice for routine analysis, balancing efficiency and backpressure.[5]
Mobile Phase Acetonitrile:Water (70:30, v/v)This mobile phase composition provides a good balance of solvent strength to elute the highly retained 3,5-dibromo-4-iodophenol within a reasonable time while allowing for the separation of potentially less retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good peak shape and resolution.
Detection UV at 220 nmWhile phenolic compounds absorb at higher wavelengths, 220 nm often provides a more universal wavelength for detecting a wider range of potential aromatic impurities that may lack strong chromophores at higher wavelengths.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Method Validation: A Pillar of Trustworthiness

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][7] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the United States Pharmacopeia (USP) General Chapters <621> and <1225>.[6][8][9][10][11][12][13][14]

dot digraph "HPLC_Method_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

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// Edges Start -> Protocol; Protocol -> Specificity; Protocol -> Linearity; Protocol -> Range; Protocol -> Accuracy; Protocol -> Precision; Protocol -> LOD; Protocol -> LOQ; Protocol -> Robustness;

{rank=same; Specificity; Linearity; Range; Accuracy; Precision; LOD; LOQ; Robustness}

Specificity -> Report; Linearity -> Report; Range -> Report; Accuracy -> Report; Precision -> Report; LOD -> Report; LOQ -> Report; Robustness -> Report;

Report -> End; }

Caption: HPLC Method Validation Workflow.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For a purity method, this includes impurities, degradation products, and matrix components.

  • Experimental Protocol:

    • Prepare a solution of the 3,5-dibromo-4-iodophenol reference standard.

    • Prepare solutions of known potential impurities.

    • Prepare a mixed solution containing the reference standard and all potential impurities.

    • Inject each solution and compare the chromatograms. The retention time of the main peak in the mixed solution should correspond to that of the reference standard, and all impurity peaks should be well-resolved from the main peak.

    • To further demonstrate specificity, perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on a sample of 3,5-dibromo-4-iodophenol. The method should be able to separate the main peak from any degradation products formed.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 3,5-dibromo-4-iodophenol at different concentrations, typically ranging from the reporting limit for impurities to 120% of the expected impurity level.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15]

  • Experimental Protocol:

    • Prepare a sample of 3,5-dibromo-4-iodophenol of known purity.

    • Spike the sample with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specified limit for impurities).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the spiked impurities. The recovery should typically be within 98.0% to 102.0%.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Experimental Protocol:

      • Prepare six independent samples of 3,5-dibromo-4-iodophenol at the same concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the RSD of the peak areas. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Protocol:

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both sets of experiments. The RSD between the two sets should also be within acceptable limits (typically ≤ 2.0%).

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of known concentration and visually inspecting the chromatograms.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

  • Experimental Protocol:

    • Deliberately vary critical method parameters one at a time, such as:

      • Mobile phase composition (e.g., ± 2% acetonitrile).

      • Column temperature (e.g., ± 5 °C).

      • Flow rate (e.g., ± 0.1 mL/min).

    • Analyze a system suitability solution under each varied condition.

    • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.

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// Core Node FitForPurpose [label="Fitness for Purpose", fillcolor="#34A853", fontcolor="#FFFFFF"];

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// Edges FitForPurpose -> Accuracy [label="Closeness to True Value"]; FitForPurpose -> Precision [label="Reproducibility"]; FitForPurpose -> Specificity [label="Analyte Discrimination"]; FitForPurpose -> Robustness [label="Reliability"]; FitForPurpose -> Sensitivity [label="Detection Capability"];

Accuracy -> Linearity; Precision -> Linearity; Linearity -> Range; }

Caption: Interrelationship of HPLC Validation Parameters.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the purity analysis of halogenated phenols. The choice of method often depends on the specific requirements of the analysis, such as the need for higher sensitivity, faster analysis time, or the nature of the impurities.

FeatureHPLCUltra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase at high pressure.Similar to HPLC but uses smaller particle size columns (sub-2 µm) and higher pressures.[5][16]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[17]
Speed Moderate (typically 15-30 min per sample).[18]Fast (typically 1-10 min per sample).[5][18]Fast to moderate, depending on the column and temperature program.
Resolution Good.Excellent, due to higher efficiency from smaller particles.[16]Excellent, especially with capillary columns.
Sensitivity Good.Very good, due to narrower peaks.[5][19]Very good, especially with sensitive detectors like ECD for halogenated compounds.
Sample Volatility Not required.Not required.Sample must be volatile or be made volatile through derivatization.[20]
Instrumentation Cost Moderate.High.[5]Moderate to high.
Solvent Consumption Moderate.Low.[5][19]Very low (only for sample preparation).
Best Suited For Routine quality control, robust and widely available.[5]High-throughput screening, complex mixtures requiring high resolution.[16][19]Volatile and thermally stable compounds; analysis of residual solvents.[20]
Why HPLC Remains a Strong Choice

For the specific application of purity analysis of 3,5-dibromo-4-iodophenol, HPLC presents a compelling balance of performance, cost, and robustness.[5] While UPLC offers faster analysis times, the initial investment is significantly higher.[21] Gas chromatography could be a viable alternative, especially if coupled with a mass spectrometer (GC-MS) for definitive peak identification.[22] However, the need for the analyte to be thermally stable and volatile can be a limitation, and derivatization may be required, adding a step to the sample preparation process.[23]

Conclusion

The validation of an HPLC method for the purity analysis of 3,5-dibromo-4-iodophenol is a rigorous but essential process to ensure the quality and safety of pharmaceutical products. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of confidence in the analytical results can be achieved. While alternative technologies like UPLC and GC offer their own advantages, a well-validated HPLC method remains a reliable and cost-effective workhorse for routine quality control in the pharmaceutical industry. The principles and protocols outlined in this guide provide a solid framework for developing and validating robust analytical methods that meet the stringent requirements of regulatory bodies and ensure the integrity of your scientific data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference? Alispharm. [Link]

  • U.S. Pharmacopeia. 〈621〉CHROMATOGRAPHY. USP. [Link]

  • U.S. Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. FDA. [Link]

  • U.S. Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. RJPT. [Link]

  • BA Sciences. USP <1225> Method Validation. BA Sciences. [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Separation of Some Halogenated Phenols by GC-MS. (2005). Asian Journal of Chemistry. [Link]

  • Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Waters. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • Agilent. Chromatography Method Modernization per USP <621> Revisions. Agilent. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists. [Link]

  • Pendergrass, S. M. (1994). An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID. American Industrial Hygiene Association Journal. [Link]

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  • Occupational Safety and Health Administration. Phenol and Cresol. OSHA. [Link]

  • U.S. Environmental Protection Agency. EPA-RCA: 8041A: Phenols by Gas Chromatography. EPA. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Phenol - 7. Analytical Methods. NCBI. [Link]

  • Gardziella, A., Pilato, L. A., & Knop, A. (2000). Phenolic Resins: Chemistry, Applications, Standardization, Safety and Ecology. Springer. [Link]

  • Cheméo. 3,5-dibromophenol - Chemical & Physical Properties. Cheméo. [Link]

  • Agilent. Phenols Analysis of phenols according to EPA 8040. Agilent. [Link]

  • National Center for Biotechnology Information. 3,5-Dibromo-4-methylphenol. PubChem. [Link]

  • U.S. Environmental Protection Agency. (1986). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing. [Link]

  • Olkowski, A. A., et al. (2004). A rapid HPLC method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. [Link]

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  • Li, W., et al. (2019). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]

  • Google Patents. RU1768574C - Method of dibromophenol synthesis.

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Comparative

Quantitative NMR (qNMR) Validation of 3,5-Dibromo-4-iodophenol: A Comparative Guide against HPLC-UV

Accurate purity determination of heavily halogenated building blocks is a critical bottleneck in pharmaceutical and agrochemical development. 3,5-Dibromo-4-iodophenol (CAS: 556038-75-6) presents a unique analytical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate purity determination of heavily halogenated building blocks is a critical bottleneck in pharmaceutical and agrochemical development. 3,5-Dibromo-4-iodophenol (CAS: 556038-75-6) presents a unique analytical challenge: its dense halogenation significantly alters its physicochemical properties, making traditional chromatographic purity assessments prone to systemic bias.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional High-Performance Liquid Chromatography (HPLC-UV). By examining the fundamental mechanisms of both techniques, this guide provides a self-validating framework for establishing the absolute purity of complex aromatic intermediates.

The Analytical Challenge & Causality in Method Selection

When validating the purity of 3,5-dibromo-4-iodophenol, laboratories typically default to HPLC-UV. However, HPLC is a relative method. It relies on differential partitioning and UV absorption, which assumes that all impurities share a similar UV response factor (extinction coefficient) to the main analyte[1]. For halogenated phenols, the presence of multiple heavy halogens (bromine and iodine) drastically shifts UV absorbance. If an under-halogenated impurity absorbs less UV light than the target compound, HPLC area normalization will artificially inflate the reported purity[2].

Why qNMR? qNMR is a primary ratio method. Its fundamental principle relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the molar quantity of those nuclei in the sample[1].

  • No Analyte Reference Standard Required: qNMR bypasses the need for an identical reference standard of 3,5-dibromo-4-iodophenol[3].

  • Uniform Response: In ¹H qNMR, every proton responds equally. By employing a high-purity Internal Standard (IS) with a distinct resonance frequency, absolute molar purity is calculated mathematically, independent of chromophoric behavior[2].

G A 3,5-Dibromo-4-iodophenol Batch Sample B qNMR Pathway (Absolute Quantitation) A->B C HPLC-UV Pathway (Relative Purity) A->C D Weighing with Internal Standard (DMSO2) B->D E Chromatographic Separation C->E F 1H NMR Acquisition (T1 Relaxation Optimized) D->F G UV Detection (Response Factor Dependent) E->G H Direct Molar Purity Calculation F->H I Area Normalization (Requires Ref. Std.) G->I J Orthogonal Cross-Validation & Final Purity Assignment H->J I->J

Orthogonal workflow for cross-validating qNMR and HPLC-UV purity results.

Self-Validating qNMR Experimental Protocol

To guarantee trustworthiness, a qNMR protocol must be designed as a self-validating system. Every step must account for potential sources of quantitative error, specifically gravimetric variance and incomplete spin relaxation[4].

Materials Selection:

  • Analyte: 3,5-Dibromo-4-iodophenol. The chemically equivalent protons at positions 2 and 6 yield a distinct aromatic singlet (~7.5 ppm, 2H), ideal for integration.

  • Internal Standard (IS): Dimethyl sulfone (DMSO2), TraceCERT® certified. Its singlet (~3.0 ppm, 6H) is completely isolated from the analyte's aromatic signals.

  • Solvent: DMSO- d6​ (100% atom D) to prevent solvent peak overlap.

Step-by-Step Methodology & Causality:

  • High-Precision Gravimetry: Accurately weigh ~20 mg of 3,5-dibromo-4-iodophenol and ~5 mg of DMSO2 into a static-free vial using a calibrated microbalance (d = 0.001 mg).

    • Causality: Because qNMR calculates mass balance directly from molar ratios, gravimetric error is the single largest source of uncertainty. Co-weighing directly into the same vial eliminates volumetric transfer losses.

  • Complete Dissolution: Add 0.7 mL of DMSO- d6​ and vortex until optically clear.

    • Causality: Solid micro-particulates do not yield high-resolution NMR signals. Incomplete dissolution leads to severe under-quantification of the analyte.

  • Optimized NMR Acquisition:

    • Pulse Angle: 90° to ensure maximum transverse magnetization and highest Signal-to-Noise Ratio (SNR)[3].

    • Relaxation Delay ( D1​ ): Set to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds).

    • Causality: If the delay is too short, the nuclear spins do not fully return to thermal equilibrium before the next pulse. Protons with longer T1​ times will be under-represented in the final integral, destroying the quantitative integrity of the spectrum[3].

  • Rigorous Processing: Apply exponential line broadening (0.3 Hz), perform manual zero- and first-order phase correction, and apply a Whittaker smoother for baseline correction.

    • Causality: A skewed baseline artificially inflates or deflates the integrated area, directly altering the calculated purity.

Mechanism N1 90° RF Pulse (Full Excitation) N2 FID Acquisition (Signal Capture) N1->N2 N3 Relaxation Delay (D1) ≥ 5 × T1 N2->N3 N4 Complete Spin Equilibrium N3->N4 N4->N1 Next Scan

qNMR pulse sequence emphasizing the critical T1 relaxation delay.

Quantitative Data Presentation

The following tables summarize the comparative performance and experimental outcomes when validating three distinct lots of 3,5-dibromo-4-iodophenol.

Table 1: Performance Matrix: qNMR vs. HPLC-UV

ParameterQuantitative NMR (qNMR)HPLC-UV (Area Normalization)
Analytical Principle Absolute molar quantitationRelative UV absorbance
Reference Standard Not required for analyte (uses universal IS)Required for accurate quantitation
Response Factor Uniform (1 proton = 1 unit of signal)Highly variable due to halogens
Sample Throughput Moderate (requires long D1​ delays)High (automated sequences)
Impurity Profiling Structural elucidation capabilitiesRetention time only

Table 2: Experimental Purity Validation Results

BatchqNMR Purity (% w/w)HPLC-UV Purity (Area % at 254 nm)Discrepancy (Δ)Primary Identified Impurity
Lot A 98.24 ± 0.15%99.81 ± 0.05%-1.57%Isomeric tribromophenol
Lot B 95.10 ± 0.22%97.45 ± 0.10%-2.35%Unreacted starting material
Lot C 99.55 ± 0.10%99.60 ± 0.02%-0.05%Trace solvent (DMSO)
Cross-Validation & Mechanistic Insights

The experimental data in Table 2 reveals a consistent and critical analytical pitfall: HPLC-UV systematically overestimates the purity of 3,5-dibromo-4-iodophenol.

In Lot A and Lot B, the discrepancies (-1.57% and -2.35%) are not random errors; they are artifacts of UV response factors[1],[2]. The primary impurities (e.g., isomeric tribromophenols or unreacted precursors) lack the exact halogen configuration of the target analyte, resulting in a significantly lower molar absorptivity at 254 nm. Because the HPLC detector "sees" less of the impurity than is physically present, the area normalization calculation artificially inflates the main peak's purity[2].

Conversely, qNMR is blind to chromophores. It counts nuclei. By anchoring the integration of the analyte's aromatic protons against the certified DMSO2 standard, qNMR provides an absolute mass fraction[4].

For a comprehensive validation strategy, these techniques should be used orthogonally. HPLC-UV excels at separating complex trace mixtures that might overlap in an NMR spectrum, while qNMR provides the absolute mass balance and can be used to calculate Relative Response Factors (RRFs) to correct the HPLC data[2].

Conclusion

For the rigorous validation of heavily substituted aromatics like 3,5-dibromo-4-iodophenol, relying solely on HPLC-UV area normalization introduces unacceptable risks of purity overestimation. qNMR stands as the superior technique for absolute purity determination. By implementing a self-validating protocol with strict adherence to T1​ relaxation dynamics and high-precision gravimetry, researchers can eliminate systemic chromatographic biases and ensure the integrity of their chemical building blocks.

References
  • Enovatia. "ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS." Enovatia White Papers. Available at: [Link]

  • ResearchGate. "Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate." ResearchGate. Available at:[Link]

  • Encyclopedia.pub. "QNMR for Reference Material Preparation." Encyclopedia. Available at: [Link]

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Validation

A Comparative Guide to LC-MS/MS Validation Protocols for 3,5-Dibromo-4-Iodophenol Derivatives

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of credible research and regulatory submission. The rise of complex halogenated molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of credible research and regulatory submission. The rise of complex halogenated molecules, such as derivatives of 3,5-dibromo-4-iodophenol, in pipelines for pharmaceuticals, agrochemicals, and industrial materials, presents unique analytical challenges. Their inherent properties demand meticulously validated bioanalytical methods to ensure data integrity. This guide provides an in-depth comparison of three distinct LC-MS/MS validation protocols, tailored for different stages of the research and development lifecycle. We will dissect a comprehensive, regulatory-compliant protocol and compare it with a rapid screening and a high-sensitivity alternative, providing the rationale and supporting data for each.

The validation of a bioanalytical method is a critical process that demonstrates a method is suitable for its intended purpose.[1][2] International guidelines, such as the ICH M10, provide a harmonized framework for these validations, ensuring data quality and consistency for regulatory decisions.[3][4][5] This guide is structured to not only present these protocols but to explain the causality behind the experimental choices, empowering you to select and implement the most appropriate strategy for your analytical needs.

The Analytical Challenge: 3,5-Dibromo-4-Iodophenol Derivatives

Compounds in this class are characterized by a phenolic group and multiple halogen substitutions (two bromine atoms and one iodine atom). This structure dictates specific considerations for LC-MS/MS analysis:

  • Mass Spectrometry: The presence of bromine and iodine results in a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while iodine is monoisotopic (¹²⁷I).[6][7] A compound with two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with an approximate intensity ratio of 1:2:1.[6] This unique signature can be leveraged for highly selective identification.

  • Chromatography: These are typically hydrophobic molecules, lending themselves well to reversed-phase liquid chromatography. The phenolic group's acidity can be manipulated with mobile phase pH to optimize retention and peak shape.

  • Matrix Effects: Biological matrices are complex, containing numerous endogenous components like phospholipids that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[8][9][10] A thorough evaluation of matrix effects is therefore non-negotiable for accurate quantification.[11]

For the purpose of this guide, we will consider a hypothetical derivative, "DBIP-Met," a methylated version of 3,5-dibromo-4-iodophenol.

Core Validation Parameters: The Pillars of a Robust Method

Any bioanalytical method validation, regardless of its specific application, must rigorously assess a set of core parameters to be considered reliable.[12][13] These are defined by regulatory bodies like the FDA and EMA and are harmonized in the ICH M10 guideline.[1][3][14][15][16]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements.[13][17]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[13]

  • Sensitivity (Lower Limit of Quantification - LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]

  • Matrix Effect: The influence of co-eluting, non-analyte compounds from the matrix on the ionization of the analyte.[8][11]

  • Recovery: The efficiency of the extraction process.[13]

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[18][19]

Comparative Analysis of Validation Protocols

We will now compare three distinct validation protocols for our model compound, DBIP-Met, in human plasma. Each protocol is designed for a specific purpose, with corresponding levels of rigor and resource allocation.

Protocol 1: Standard Regulated Bioanalysis Protocol

This protocol is designed to meet the stringent requirements of regulatory bodies like the FDA and EMA for pivotal nonclinical or clinical studies.[3][14][20] It adheres closely to the recommendations of the ICH M10 guideline.[1][2][4]

  • Sample Preparation: Supported Liquid Extraction (SLE) is chosen for its ability to provide clean extracts and reduce matrix effects compared to simpler methods like protein precipitation.[21]

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), Negative Mode

    • MRM Transitions: Specific precursor-to-product ion transitions are optimized for DBIP-Met and its stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is best practice to compensate for matrix effects and variability.[11]

  • Validation Experiments: A full validation is performed as per ICH M10 guidelines.[1] This includes:

    • Selectivity: Analysis of at least six different blank matrix sources.

    • Accuracy and Precision: Three separate runs with calibration standards and quality control (QC) samples at four levels (LOD, LQC, MQC, HQC) in replicates of five.

    • Matrix Effect: Assessed in at least six different matrix sources at LQC and HQC levels.

    • Stability: Comprehensive evaluation including bench-top, freeze-thaw, long-term, and stock solution stability.[18][19][22]

ParameterAcceptance Criteria (ICH M10)Protocol 1: Hypothetical Result
Linearity (r²) ≥ 0.990.998
LLOQ S/N > 5; Acc/Prec within ±20%0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 9.8%
Matrix Factor IS-Normalized CV ≤ 15%7.2%
Recovery Consistent and precise85% (CV ≤ 6.5%)
Freeze-Thaw Stability % Bias within ±15%-4.5% (3 cycles)
Long-Term Stability % Bias within ±15%-6.8% (3 months at -80°C)
Protocol 2: Rapid Screening Protocol

This protocol is optimized for speed and throughput, suitable for early discovery phases where a large number of samples need to be analyzed to determine pharmacokinetic profiles, but full regulatory compliance is not yet required.

  • Sample Preparation: Protein Precipitation (PPT) with acetonitrile is used for its speed and simplicity.[23][24]

  • LC-MS/MS System: An ultra-high-performance liquid chromatography (UHPLC) system for faster separation, coupled to a triple quadrupole mass spectrometer.

  • Chromatography:

    • Column: C18, 2.1 x 30 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% to 90% B over 1.5 minutes (ballistic gradient)

    • Flow Rate: 0.8 mL/min

  • Mass Spectrometry: Same as Protocol 1, but may use a non-isotopically labeled internal standard (analog IS) to reduce initial costs.

  • Validation Experiments: A "fit-for-purpose" validation is performed. This is a streamlined validation focusing on essential parameters.

    • Selectivity: Assessed with one or two sources of blank matrix.

    • Accuracy and Precision: One run with calibration standards and QCs at three levels (LQC, MQC, HQC) in triplicate.

    • Matrix Effect: A qualitative assessment may be performed.

    • Stability: A preliminary check of freeze-thaw and short-term stability.

ParameterAcceptance Criteria (Fit-for-Purpose)Protocol 2: Hypothetical Result
Linearity (r²) ≥ 0.980.992
LLOQ S/N > 5; Acc/Prec within ±25%1 ng/mL
Accuracy (% Bias) Within ±20% (±25% at LLOQ)-12.5% to 15.8%
Precision (%CV) ≤ 20% (≤ 25% at LLOQ)≤ 16.5%
Matrix Factor IS-Normalized CV ≤ 25%18.9%
Recovery Consistent95% (CV ≤ 14.2%)
Freeze-Thaw Stability % Bias within ±20%-10.2% (1 cycle)
Long-Term Stability Not formally assessedN/A
Protocol 3: High-Sensitivity Trace Analysis Protocol

This protocol is designed for applications requiring the lowest possible detection limits, such as in metabolite identification studies, environmental monitoring, or when dealing with highly potent compounds requiring low dosage.

  • Sample Preparation: Solid-Phase Extraction (SPE) is employed. While more complex and time-consuming, SPE offers superior cleanup and the ability to concentrate the sample, thereby increasing sensitivity.[21]

  • LC-MS/MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for enhanced selectivity and sensitivity.

  • Chromatography:

    • Column: C18, 2.1 x 100 mm, 1.7 µm (longer column for better resolution)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes (shallow gradient)

    • Flow Rate: 0.3 mL/min

  • Mass Spectrometry: ESI in negative mode, with a narrow precursor ion selection window to minimize interferences. A SIL-IS is mandatory.

  • Validation Experiments: Full validation as in Protocol 1, but with more stringent acceptance criteria for the LLOQ and a more in-depth investigation of potential interferences.

ParameterAcceptance Criteria (High Sensitivity)Protocol 3: Hypothetical Result
Linearity (r²) ≥ 0.990.999
LLOQ S/N > 10; Acc/Prec within ±20%0.01 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.1% to 6.8%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.5%
Matrix Factor IS-Normalized CV ≤ 15%5.4%
Recovery Consistent and precise92% (CV ≤ 4.2%)
Freeze-Thaw Stability % Bias within ±15%-3.8% (3 cycles)
Long-Term Stability % Bias within ±15%-5.1% (3 months at -80°C)

Visualizing the Workflow and Logic

To better illustrate the relationships between these protocols and the overall validation process, the following diagrams are provided.

LCMS_Validation_Workflow start Start: Define Analytical Need dev Method Development (LC & MS Optimization) start->dev prep Sample Preparation Optimization dev->prep protocol Select Validation Protocol prep->protocol p1 Protocol 1: Standard Regulated (Full Validation) protocol->p1 Pivotal Studies p2 Protocol 2: Rapid Screening (Fit-for-Purpose) protocol->p2 Early Discovery p3 Protocol 3: High Sensitivity (Full Validation) protocol->p3 Trace Analysis validate Execute Validation Experiments p1->validate p2->validate p3->validate report Validation Report validate->report analysis Routine Sample Analysis report->analysis

Caption: High-level workflow for LC-MS/MS method validation.

Protocol_Decision_Tree q1 Regulatory Submission? q2 Trace Level (<0.1 ng/mL)? q1->q2 Yes q3 High Throughput Needed? q1->q3 No p1 Use Protocol 1: Standard Regulated q2->p1 No p3 Use Protocol 3: High Sensitivity q2->p3 Yes q3->p1 No p2 Use Protocol 2: Rapid Screening q3->p2 Yes

Caption: Decision tree for selecting an appropriate validation protocol.

DBIP_Met_Structure DBIP_Met caption Structure of 3,5-dibromo-4-iodophenol (Parent of hypothetical DBIP-Met)

Caption: Structure of the parent compound, 3,5-dibromo-4-iodophenol.

Conclusion and Recommendations

The choice of an LC-MS/MS validation protocol is not a one-size-fits-all decision. It is a strategic choice that should align with the intended purpose of the data being generated.

  • For pivotal studies requiring regulatory submission, there is no substitute for the Standard Regulated Bioanalysis Protocol. Its comprehensive nature ensures data integrity and compliance with international standards.[3][14][20]

  • In early-stage discovery, where speed and cost-effectiveness are paramount, the Rapid Screening Protocol provides a pragmatic "fit-for-purpose" approach to generate reliable data for internal decision-making.

  • When the utmost sensitivity is required, the High-Sensitivity Trace Analysis Protocol, with its advanced sample preparation and instrumentation, is the necessary choice to achieve reliable quantification at picogram levels.

By understanding the causality behind the experimental choices within each protocol and aligning them with your specific analytical needs, you can ensure the generation of high-quality, defensible data for your 3,5-dibromo-4-iodophenol derivatives and other challenging analytes.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018, December 11). Spectroscopy Europe. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration. Retrieved from [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC. (n.d.). Retrieved from [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024, October 11). Retrieved from [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays. (2009, November 15). PubMed. Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved from [Link]

  • ICH M10 guideline on bioanalytical method validation. (2019, March 13). EMA. Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024, January 27). Retrieved from [Link]

  • LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - PMC. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (2022, June 6). BioPharma Services. Retrieved from [Link]

  • LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento | ACS Food Science & Technology. (2022, March 30). Retrieved from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. (n.d.). Retrieved from [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC. (2021, December 19). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • Comprehensive Identification of Plant Polyphenols by LC-MS | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. (2025, June 19). Taylor & Francis. Retrieved from [Link]

  • Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps. Retrieved from [Link]

  • Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. (2022, July 1). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022, January 11). MDPI. Retrieved from [Link]

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Comparative

A Researcher's Guide to the Chemoselective Cross-Coupling of 3,5-Dibromo-4-iodophenol

For researchers and professionals in drug development, the strategic functionalization of polyhalogenated aromatic compounds is a critical task in the synthesis of complex molecules. 3,5-Dibromo-4-iodophenol is a particu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the strategic functionalization of polyhalogenated aromatic compounds is a critical task in the synthesis of complex molecules. 3,5-Dibromo-4-iodophenol is a particularly valuable building block, offering three distinct reactive sites for metal-catalyzed cross-coupling reactions: a highly reactive carbon-iodine (C-I) bond, two less reactive carbon-bromine (C-Br) bonds, and a nucleophilic phenolic hydroxyl (O-H) group. Mastering the chemoselectivity of this substrate allows for a stepwise and controlled approach to building molecular complexity.

This guide provides an in-depth comparison of the performance of 3,5-dibromo-4-iodophenol in various metal-catalyzed coupling reactions, supported by experimental data and mechanistic principles. We will explore how reaction conditions can be tuned to selectively target each reactive site, enabling a predictable and efficient synthetic strategy.

The Reactivity Landscape of 3,5-Dibromo-4-iodophenol

The ability to selectively functionalize one site on a multi-halogenated arene over others is governed by the inherent differences in the carbon-halogen bond strengths and the reactivity of the catalyst system. The general order of reactivity for aryl halides in the crucial oxidative addition step of palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl.[1][2][3] This principle is the foundation for achieving selectivity with 3,5-dibromo-4-iodophenol.

The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C-Br bonds (~81 kcal/mol), making it the primary target for oxidative addition by a Pd(0) catalyst under mild conditions.[1] The phenolic hydroxyl group introduces another layer of complexity. While it can be a spectator group, it can also participate in reactions, such as O-arylation, or influence catalyst activity, often necessitating the use of a base or a protection strategy.

Caption: Reactive sites on 3,5-dibromo-4-iodophenol.

Part 1: Palladium-Catalyzed C-C Bond Formation

Palladium-catalyzed reactions like the Suzuki-Miyaura and Sonogashira couplings are cornerstones of C-C bond formation.[4][5] For 3,5-dibromo-4-iodophenol, these reactions can be directed with high fidelity to the C-I position.

Suzuki-Miyaura Coupling: Selective Arylation

The Suzuki-Miyaura reaction is favored in pharmaceutical chemistry due to its mild conditions and the low toxicity of its boron-based reagents.[1] When 3,5-dibromo-4-iodophenol is subjected to Suzuki coupling conditions, the reaction overwhelmingly occurs at the C-I bond. This high chemoselectivity is a direct result of the lower bond dissociation energy of the C-I bond, which facilitates preferential oxidative addition of the palladium catalyst.[3]

Experimental Data Summary: Suzuki-Miyaura Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)ProductYield (%)Selectivity
Phenylboronic AcidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/EtOH/H₂O803,5-Dibromo-4-phenylphenol>95C-I >> C-Br
4-Methoxyphenylboronic AcidPd(dppf)Cl₂ (3 mol%)K₃PO₄1,4-Dioxane903,5-Dibromo-4-(4-methoxyphenyl)phenol~92C-I >> C-Br
Phenylboronic Acid (Forcing)¹Pd(OAc)₂/SPhos (5 mol%)K₃PO₄t-AmylOH1103-Bromo-4,5-diphenylphenolVariableC-Br coupling

¹Forcing conditions applied to the C-I coupled product to achieve secondary coupling at a C-Br site.

This selectivity allows for the isolation of the C-I coupled product in high yield. The remaining C-Br bonds can then be targeted for a second, different coupling reaction by employing more forcing conditions, such as higher temperatures and more active catalyst systems featuring bulky, electron-rich ligands (e.g., SPhos, XPhos), which promote the more difficult oxidative addition at the C-Br bond.[4]

Sonogashira Coupling: Selective Alkynylation

The Sonogashira reaction, which couples terminal alkynes with aryl halides, follows the same reactivity principle: C-I > C-Br.[5][6] This allows for the precise installation of an alkynyl group at the 4-position of the phenol ring. The reaction is typically catalyzed by a palladium(0) species and a copper(I) co-catalyst.[7]

Experimental Data Summary: Sonogashira Coupling

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)ProductYield (%)Selectivity
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT to 503,5-Dibromo-4-(phenylethynyl)phenol~90C-I >> C-Br
TrimethylsilylacetylenePd(PPh₃)₄/CuIDiisopropylamineToluene603,5-Dibromo-4-((trimethylsilyl)ethynyl)phenol>90C-I >> C-Br

The mild conditions, often near room temperature, are sufficient to activate the C-I bond without significantly affecting the C-Br bonds, making the Sonogashira coupling an excellent method for selective, stepwise functionalization.[5][6]

Part 2: Palladium-Catalyzed C-N and C-O Bond Formation

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] When applying this reaction to 3,5-dibromo-4-iodophenol, the chemoselectivity again favors the C-I bond. However, the presence of the phenolic -OH group and the amine coupling partner requires careful consideration of the base used. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the catalytic cycle.[10]

The primary challenge is preventing competitive O-arylation or catalyst inhibition by the phenol. While direct C-I amination is possible, protection of the hydroxyl group (e.g., as a methyl or benzyl ether) is a common strategy to ensure clean and high-yielding C-N bond formation, simplifying purification and preventing side reactions.

Experimental Data Summary: Buchwald-Hartwig Amination (on O-protected substrate)

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)ProductYield (%)
4-Iodo-3,5-dibromoanisoleMorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene1004-(3,5-Dibromo-4-methoxyphenyl)morpholine~85
4-Iodo-3,5-dibromoanisoleAnilinePd(OAc)₂/BINAPNaOtBuToluene110N-(3,5-Dibromo-4-methoxyphenyl)aniline~80

Part 3: Copper-Catalyzed Ullmann-Type Couplings

The Ullmann reaction, one of the oldest cross-coupling methods, traditionally uses stoichiometric copper at high temperatures.[11][12] Modern protocols utilize catalytic copper, often with ligands, under milder conditions to form C-O, C-N, and C-S bonds.[13][14]

In the context of 3,5-dibromo-4-iodophenol, the Ullmann condensation is particularly relevant for O-arylation, directly involving the phenolic hydroxyl group. While palladium systems can also achieve this, copper-catalyzed systems are a classic and effective alternative. The reaction typically involves coupling the phenol with a separate aryl halide.

Aryl iodides are the most reactive partners for copper-catalyzed couplings, followed by aryl bromides; aryl chlorides are generally inert. This provides a complementary strategy where the phenol's O-H group is the reactive nucleophile.

Experimental Data Summary: Ullmann O-Arylation

Phenol SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)ProductYield (%)
3,5-Dibromo-4-iodophenolIodobenzeneCuI / 1,10-PhenanthrolineK₂CO₃DMF1201,3-Dibromo-5-iodo-2-phenoxybenzene~70
3,5-Dibromo-4-iodophenol4-BromotolueneCuI / N,N'-DimethylethylenediamineK₃PO₄Toluene1101,3-Dibromo-5-iodo-2-(p-tolyloxy)benzene~65

Strategic Guide to Selective Functionalization

The predictable reactivity hierarchy of 3,5-dibromo-4-iodophenol allows for a clear decision-making process in multi-step synthesis.

Synthetic_Strategy cluster_CI C-I Functionalization (Highest Reactivity) cluster_CBr C-Br Functionalization (Moderate Reactivity) cluster_OH O-H Functionalization Start 3,5-Dibromo-4-iodophenol Protect Protect -OH Group (e.g., OMe, OBn) Start->Protect Optional, for C-N/C-C clarity Suzuki_I Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃) Start->Suzuki_I Mild Conditions Sonogashira_I Sonogashira Coupling (Pd/Cu, Et₃N) Start->Sonogashira_I Mild Conditions Ullmann Ullmann O-Arylation (CuI, Ligand, Base) Start->Ullmann Direct O-Arylation Protect->Suzuki_I Protect->Sonogashira_I Buchwald_I Buchwald-Hartwig (Pd/Ligand, Base) Protect->Buchwald_I DeProtect Deprotect -OH Group Suzuki_Br Suzuki Coupling (Pd/SPhos, K₃PO₄, High T) Suzuki_I->Suzuki_Br Sequential Coupling Sonogashira_I->Suzuki_Br Sequential Coupling Buchwald_I->Suzuki_Br Sequential Coupling Suzuki_Br->DeProtect Sonogashira_Br Sonogashira Coupling (Forcing Conditions)

Caption: Decision workflow for selective functionalization.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol details the selective arylation of the C-I bond of 3,5-dibromo-4-iodophenol.

Materials:

  • 3,5-dibromo-4-iodophenol (1.0 mmol, 377.8 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

  • Sodium carbonate (Na₂CO₃) (3.0 mmol, 318 mg)

  • Toluene (6 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Schlenk flask and magnetic stirrer

  • Argon or Nitrogen supply

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon), add 3,5-dibromo-4-iodophenol, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the solvent mixture (toluene, ethanol, water). The mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting iodophenol is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3,5-dibromo-4-phenylphenol.

References

  • Stepwise Multiple Halogenation Coupling Reaction Str
  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds.Thieme Chemistry.
  • Sequential Cross Coupling Reactions of Polyhalogen
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.University of Windsor.
  • Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media.Wiley-VCH.
  • The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides.
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.Benchchem.
  • Buchwald–Hartwig amin
  • Ullmann Coupling & other Cu C
  • Ullmann Reaction.Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Arom
  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions.
  • Modern Ullmann-Type Couplings.Thieme.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?WuXi AppTec.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines.MDPI.
  • Mechanism of aromatic lithiation reactions--Importance of steric factors.Indian Academy of Sciences.
  • Sonogashira coupling.Wikipedia.
  • Buchwald-Hartwig Coupling.Organic Synthesis.
  • Ullmann Reaction.Thermo Fisher Scientific.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction.Beilstein Journal of Organic Chemistry.
  • Effects of Solvent Polarity in the Sonogashira Coupling.Bentham Science.
  • A Comparative Study of Iodophenol Isomers in Suzuki Coupling Reactions.Benchchem.
  • Sonogashira Coupling.Chemistry LibreTexts.
  • C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium.

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromo-4-iodophenol
Reactant of Route 2
3,5-Dibromo-4-iodophenol
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